Esmolol-d7hydrochloride
Description
Properties
IUPAC Name |
methyl 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNCWBANDDJJL-ODLOEXKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Esmolol-d7 Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Esmolol-d7 hydrochloride. It includes detailed experimental protocols for its analysis and a thorough examination of its role in the context of the beta-1 adrenergic signaling pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Core Chemical Properties
Esmolol-d7 hydrochloride is the deuterated analog of Esmolol hydrochloride, a short-acting, cardio-selective beta-1 adrenergic receptor antagonist. The incorporation of seven deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis of esmolol in biological matrices.[1]
Identity and Structure
| Property | Value | Source |
| Chemical Name | methyl 3-(4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)propanoate, hydrochloride | [1] |
| Synonyms | 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid Methyl Ester Hydrochloride; ASL-8052-d7; Brevibloc-d7 | [2] |
| CAS Number | 1346598-13-7 | [2] |
| Molecular Formula | C₁₆H₁₈D₇NO₄ · HCl | [2] |
| Molecular Weight | 338.9 g/mol (Hydrochloride salt) | [2] |
| Structure | ![]() |
Physical and Chemical Properties
Quantitative data for Esmolol-d7 hydrochloride is not extensively reported in the literature. However, the physical and chemical properties of its non-deuterated counterpart, Esmolol hydrochloride, provide a close approximation.
| Property | Value (for Esmolol HCl) | Source |
| Melting Point | 85-86 °C | [3][4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Water: Very soluble.[4] Ethanol: Freely soluble.[4] DMSO: ~25 mg/mL.[5] Dimethylformamide: ~25 mg/mL.[5] Methanol: Soluble. PBS (pH 7.2): ~10 mg/mL.[5] | |
| pKa | Not explicitly found for Esmolol-d7 HCl. The amino group is expected to have a pKa in the physiological range. | |
| LogP (Octanol/Water) | 0.42 (at pH 7.0) | [4] |
Experimental Protocols
Esmolol-d7 hydrochloride is primarily utilized as an internal standard in the quantitative analysis of esmolol in biological samples, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification in Biological Matrices by LC-MS/MS
This protocol describes a general method for the quantification of esmolol in human plasma using Esmolol-d7 hydrochloride as an internal standard.
2.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Esmolol-d7 hydrochloride internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.1.2. Liquid Chromatography
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
2.1.3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Esmolol: Q1: 296.2 m/z → Q3: 190.1 m/z
-
Esmolol-d7: Q1: 303.2 m/z → Q3: 190.1 m/z
-
-
Detection Parameters: Optimized for the specific instrument, including collision energy and declustering potential.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure of Esmolol-d7 hydrochloride.
-
In the ¹H NMR spectrum, the signals corresponding to the seven protons on the isopropyl group of esmolol will be absent. The remaining proton signals would be consistent with the esmolol structure.
-
In the ¹³C NMR spectrum, the carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a -CD- group and a septet for a -CD₃ group) and a significant reduction in signal intensity due to the longer relaxation times of deuterated carbons.
2.2.2. Infrared (IR) Spectroscopy
-
The IR spectrum of Esmolol-d7 hydrochloride will be very similar to that of esmolol hydrochloride.
-
Characteristic peaks would include:
-
O-H stretching (alcohol and carboxylic acid) around 3300-2500 cm⁻¹.
-
N-H stretching (secondary amine) around 3300-3100 cm⁻¹.
-
C=O stretching (ester) around 1730 cm⁻¹.
-
C-O stretching (ether and ester) around 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C stretching in their respective regions.
-
-
The C-D stretching vibrations will appear at a lower frequency (around 2200-2100 cm⁻¹) compared to C-H stretching vibrations (around 3000 cm⁻¹), but may be weak and difficult to observe.
Mechanism of Action and Signaling Pathway
Esmolol, the parent compound of Esmolol-d7 hydrochloride, is a selective antagonist of beta-1 adrenergic receptors.[6] These receptors are predominantly found in the heart and are a key component of the sympathetic nervous system's control over cardiac function.
Beta-1 Adrenergic Receptor Signaling Pathway
The binding of catecholamines (like norepinephrine and epinephrine) to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. Esmolol competitively blocks this binding, thereby inhibiting the downstream effects.
Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the inhibitory action of Esmolol.
Experimental Workflow for Studying Receptor Binding
The use of radiolabeled or fluorescently tagged ligands allows for the characterization of receptor binding affinity and kinetics. Esmolol-d7 hydrochloride itself is not directly used for this purpose, but its non-deuterated counterpart is.
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of Esmolol for the β1-Adrenergic Receptor.
Conclusion
Esmolol-d7 hydrochloride is a critical tool for the accurate quantification of esmolol in pharmacokinetic and metabolic studies. Its chemical properties are nearly identical to esmolol, with the key difference being its increased mass due to deuterium labeling. Understanding its analytical behavior and the pharmacological context of its parent compound is essential for its effective use in research and drug development. This guide provides a foundational understanding of these aspects to support the scientific community.
References
- 1. veeprho.com [veeprho.com]
- 2. Esmolol-d7 HCl - CAS - 1346746-38-0 (free base) | Axios Research [axios-research.com]
- 3. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Esmolol hydrochloride | 81161-17-3 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Esmolol-d7 HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Esmolol-d7 Hydrochloride (HCl), a deuterated analog of the short-acting, cardioselective beta-1 adrenergic receptor blocker, Esmolol. Esmolol-d7 HCl is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope labeling enhances the accuracy of mass spectrometry and liquid chromatography analyses.[1] This document details the synthetic route, purification, and in-depth characterization of this compound, including its mechanism of action.
Synthesis of Esmolol-d7 HCl
The synthesis of Esmolol-d7 HCl follows a similar pathway to its non-deuterated counterpart, with the key difference being the use of deuterated isopropylamine in the final step. The general synthetic route involves a multi-step process starting from 3-[4-(2,3-epoxypropoxy)phenyl] methyl propionate.
Synthetic Workflow
The synthesis can be logically divided into two main stages: the formation of the esmolol free base and its subsequent conversion to the hydrochloride salt.
Experimental Protocol
The following protocol is adapted from established methods for the synthesis of Esmolol HCl.[2][3]
Step 1: Formation of Esmolol-d7 Free Base
-
In a suitable reaction vessel, combine 3-[4-(2,3-epoxypropoxy)phenyl] methyl propionate, isopropylamine-d7, and methanol. A typical molar ratio is 1:5:5 respectively.
-
Heat the mixture to reflux and maintain for approximately 4 hours.
-
After the reaction is complete, remove the methanol and excess isopropylamine-d7 by distillation under reduced pressure. The resulting product is the oily Esmolol-d7 free base.
Step 2: Formation and Purification of Esmolol-d7 HCl
-
Dissolve the oily Esmolol-d7 free base in ethyl acetate.
-
While stirring, bubble dry hydrogen chloride gas through the solution at a controlled temperature (e.g., 40-50°C) until the pH of the solution reaches approximately 3.
-
Cool the mixture to 0-5°C to induce precipitation of the crude Esmolol-d7 HCl.
-
Collect the crude product by filtration.
-
For purification, recrystallize the crude product from ethyl acetate. This may involve dissolving the crude solid in hot ethyl acetate, treating with activated carbon to remove colored impurities, followed by hot filtration and cooling to induce crystallization.
-
Wash the purified crystals with a small amount of cold ethyl acetate and dry under vacuum at a temperature of around 50°C.
A reported yield for the non-deuterated Esmolol HCl synthesis is approximately 73.6%.[3]
Characterization of Esmolol-d7 HCl
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized Esmolol-d7 HCl. The following are key analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of Esmolol-d7 HCl and for quantifying it in various matrices.
Experimental Protocol:
A common HPLC method for Esmolol HCl analysis utilizes reverse-phase chromatography.[4][5][6]
-
Column: C18 (250 mm x 4.6 mm, 5 µm) or a cyano-bonded silica column.[4]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01N potassium dihydrogen orthophosphate at pH 4.8, or 0.005 M sodium acetate with acetic acid).[4][6] The ratio can be optimized, for example, Acetonitrile:Buffer (80:20 v/v).
-
Flow Rate: Typically 0.8 to 2 mL/min.[4]
-
Column Temperature: Ambient or controlled at 30°C.[6]
Data Presentation:
| Parameter | Value | Reference |
| Purity | ≥ 99.0% | |
| Linearity Range | 5.0 - 50.0 µg/ml | [5] |
| Correlation Coefficient (r) | 0.9997 | [5] |
| Accuracy | > 98.6% | [4] |
| Precision (%RSD) | < 1.7% | [4] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Esmolol-d7 HCl and to study its fragmentation pattern, which is crucial for its use as an internal standard.
Expected Data:
-
Molecular Formula: C₁₆H₁₈D₇NO₄ · HCl[1]
-
Molecular Weight: 302.42 (free base) + 36.46 (HCl) = 338.88 g/mol [1]
-
Expected Molecular Ion (M+H)⁺: m/z 303.2 (for the free base)
Fragmentation Pattern:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Esmolol-d7 HCl. ¹H NMR confirms the presence and location of protons, while ¹³C NMR provides information about the carbon skeleton. The absence of signals in the isopropyl region of the ¹H NMR spectrum and the altered splitting patterns in the adjacent carbons in the ¹³C NMR spectrum would confirm successful deuteration.
Note: Specific, assigned ¹H and ¹³C NMR data for Esmolol-d7 HCl are not widely published. The following are expected chemical shifts for the non-deuterated Esmolol HCl, which can be used as a reference.
Expected ¹H NMR Data (for Esmolol HCl):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic (4H) | 6.8 - 7.2 | m |
| -OCH₂- (2H) | ~4.0 | m |
| -CH(OH)- (1H) | ~4.1 | m |
| -CH₂-N- (2H) | ~3.0 | m |
| -CH(CH₃)₂ (1H) | ~3.1 | m |
| -CH(CH₃)₂ (6H) | ~1.2 | d |
| -CH₂-CH₂-CO- (2H) | ~2.9 | t |
| -CO-CH₂-CH₂- (2H) | ~2.6 | t |
| -OCH₃ (3H) | ~3.6 | s |
Expected ¹³C NMR Data (for Esmolol HCl):
| Carbon | Chemical Shift (ppm) |
| C=O (ester) | ~173 |
| Aromatic C-O | ~157 |
| Aromatic C-C | ~130, 114 |
| -OCH₂- | ~70 |
| -CH(OH)- | ~68 |
| -CH₂-N- | ~49 |
| -CH(CH₃)₂ | ~49 |
| -CH₂-CH₂-CO- | ~35 |
| -CO-CH₂-CH₂- | ~30 |
| -CH(CH₃)₂ | ~22 |
| -OCH₃ | ~51 |
Mechanism of Action: Beta-1 Adrenergic Receptor Signaling Pathway
Esmolol is a cardioselective beta-1 adrenergic receptor antagonist. It competitively blocks the action of catecholamines (like epinephrine and norepinephrine) at these receptors, primarily in the heart. This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure. The downstream signaling pathway is depicted below.
Conclusion
This technical guide has outlined the synthesis and comprehensive characterization of Esmolol-d7 HCl. The synthetic protocol, adapted from established methods for the non-deuterated analog, provides a clear pathway for its preparation. The characterization data, including HPLC, MS, and NMR, are critical for ensuring the quality and suitability of Esmolol-d7 HCl for its intended use as an internal standard in demanding analytical applications. The visualization of its mechanism of action further clarifies its pharmacological role. This guide serves as a valuable resource for researchers and professionals in the fields of drug development and pharmaceutical analysis.
References
- 1. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. An innovative impurity profiling of esmolol hydrochloride injection using UPLC-MS based multiple mass defect filter, chemometrics and <i>in-silico</i> toxicity prediction - Arabian Journal of Chemistry [arabjchem.org]
- 5. Esmolol hydrochloride(81161-17-3) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Esmolol-d7 Hydrochloride: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary application of Esmolol-d7 hydrochloride in a research setting. Esmolol-d7 hydrochloride serves as a crucial tool for the accurate quantification of the short-acting beta-blocker, esmolol, in biological samples. Its utility is most pronounced in pharmacokinetic and metabolic studies, where precise measurement is paramount.
Core Application: Internal Standard in Bioanalysis
Esmolol-d7 hydrochloride is the deuterium-labeled analog of Esmolol.[1] In research, its principal function is as an internal standard (IS) for quantitative analysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like Esmolol-d7 is considered best practice in bioanalytical method development. It offers superior accuracy and precision by compensating for variability in sample preparation and instrument response.
Physicochemical Properties
A summary of the key physicochemical properties of Esmolol and its deuterated analog is presented below.
| Property | Esmolol Hydrochloride | Esmolol-d7 Hydrochloride |
| Molecular Formula | C₁₆H₂₅NO₄ · HCl | C₁₆H₁₈D₇NO₄ · HCl |
| Molecular Weight | 331.83 g/mol | 338.199 g/mol |
| CAS Number | 81161-17-3 | 1346598-13-7[2] |
| Synonyms | ASL 8052 | methyl 3-(4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)propanoate, hydrochloride (1:1)[1] |
| Isotopic Purity | Not Applicable | Typically ≥98% isotopic enrichment is recommended for reliable results. |
Experimental Protocols: Quantification of Esmolol in Human Plasma
The following is a representative experimental protocol for the quantification of esmolol in human plasma using Esmolol-d7 hydrochloride as an internal standard, based on established LC-MS/MS methodologies.
Bioanalytical Method using LC-MS/MS
This method is suitable for the determination of esmolol concentrations in human plasma for pharmacokinetic studies.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add a known amount of Esmolol-d7 hydrochloride solution as the internal standard.
-
Alkalinize the plasma sample.
-
Perform liquid-liquid extraction using an organic solvent such as methylene chloride.[3]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution suitable for LC-MS/MS analysis, such as 0.05% formic acid.[3]
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: 10 µL.[3]
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Esmolol: The precursor ion (Q1) is typically the protonated molecule [M+H]⁺ at m/z 296.2.[3] A common product ion (Q3) would be selected after fragmentation.
-
Esmolol-d7: The precursor ion (Q1) is the protonated molecule [M+H]⁺ at approximately m/z 303.2. A corresponding product ion (Q3) is monitored.
-
Method Validation Parameters
A summary of typical validation parameters for a bioanalytical method for esmolol is provided below.
| Parameter | Typical Range/Value |
| Linearity Range | 2 - 1000 ng/mL[3] or 25 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (CV%) | < 8%[3] |
| Inter-day Precision (CV%) | < 10%[3] |
| Accuracy | Within ±6% at most concentrations. |
Application in Pharmacokinetic Studies
Esmolol-d7 hydrochloride is instrumental in pharmacokinetic studies of esmolol due to the drug's very short half-life. Accurate quantification allows for the precise determination of key pharmacokinetic parameters.
Typical Pharmacokinetic Study Design
A representative workflow for a pharmacokinetic study of esmolol is outlined below.
Rationale for Using Esmolol-d7 in Pharmacokinetic Studies
The use of a stable isotope-labeled internal standard like Esmolol-d7 is critical for mitigating matrix effects and ensuring the reliability of the pharmacokinetic data. The co-elution of the analyte and the internal standard allows for accurate correction of any variations during the analytical process.
Signaling Pathway and Logical Relationships
The primary role of Esmolol-d7 hydrochloride is in the analytical workflow rather than a biological signaling pathway. The following diagram illustrates the logical relationship in the quantification process.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol-d7 HCl: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Esmolol-d7 Hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Identity and Structure
Esmolol-d7 HCl is the deuterated analog of Esmolol hydrochloride, a cardioselective beta-1 adrenergic receptor blocker. The deuterium labeling is typically on the isopropyl group, which serves as a stable isotopic internal standard for pharmacokinetic and metabolic studies, enhancing the accuracy of mass spectrometry and liquid chromatography analyses.[1]
Table 1: Chemical Identity of Esmolol-d7 HCl and Esmolol HCl
| Property | Esmolol-d7 HCl | Esmolol HCl |
| IUPAC Name | methyl 3-(4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)propanoate;hydrochloride[2][3] | methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoate hydrochloride |
| Synonyms | methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoate-D7 hydrochloride; 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid Methyl Ester Hydrochloride; ASL-8052-d7; Brevibloc-d7[4] | Brevibloc; ASL-8052[5][6] |
| Chemical Formula | C₁₆H₁₈D₇NO₄ · HCl[4] | C₁₆H₂₅NO₄ · HCl[7] |
| Molecular Weight | 338.9 g/mol (302.42 for free base + 36.46 for HCl)[4] | 331.83 g/mol [6] |
| CAS Number | 1346598-13-7[2][3] | 81161-17-3[6] |
| Appearance | White to off-white crystalline powder (Assumed from Esmolol HCl)[6] | White to off-white crystalline powder[6] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for Esmolol-d7 HCl is not extensively published, the properties of Esmolol HCl serve as a reliable reference. The primary difference arises from the substitution of hydrogen with deuterium, leading to a slight increase in molecular weight. Other physicochemical properties are expected to be very similar.
Table 2: Physicochemical Properties of Esmolol-d7 HCl and Esmolol HCl
| Property | Esmolol-d7 HCl | Esmolol HCl |
| Melting Point | Not explicitly reported. Expected to be similar to Esmolol HCl. | 85-86 °C[5], 89.0-90.6 °C |
| Solubility | Soluble in Methanol. Expected to have similar solubility to Esmolol HCl in other solvents. | Very soluble in water, freely soluble in alcohol.[6] Soluble in DMSO (66 mg/mL), Water (40 mg/mL).[8] Soluble in ethanol, DMSO, and dimethyl formamide (~25 mg/mL).[7] Soluble in PBS (pH 7.2) (~10 mg/mL).[7] |
| pKa | Not explicitly reported. Expected to be similar to Esmolol HCl. | 9.5[5] |
| Log P (Octanol/Water) | Not explicitly reported. Expected to be similar to Esmolol HCl. | 0.42 (at pH 7.0)[6] |
| Stability | Stable solid. Storage at -20°C recommended for long-term stability (≥ 4 years). | Stable in various intravenous solutions for at least 168 hours at 5°C or 23-27°C.[9] Stable as a solid for ≥ 4 years at -20°C.[7] Prone to degradation under light, temperature, and moisture.[] |
Mechanism of Action and Signaling Pathway
Esmolol is a cardioselective beta-1 adrenergic receptor antagonist. It competitively blocks the beta-1 adrenergic receptors primarily located in the cardiac muscle. This action inhibits the effects of catecholamines (epinephrine and norepinephrine), leading to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction. At higher doses, its selectivity for beta-1 receptors may decrease, leading to some antagonism of beta-2 receptors.
Below is a simplified representation of the signaling pathway affected by Esmolol.
References
- 1. veeprho.com [veeprho.com]
- 2. Esmolol-d7 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. Esmolol-d7 Hydrochloride | LGC Standards [lgcstandards.com]
- 4. Esmolol-d7 HCl - CAS - 1346746-38-0 (free base) | Axios Research [axios-research.com]
- 5. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Esmolol hydrochloride | 81161-17-3 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. Stability of esmolol hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Deuterium-Labeled Esmolol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deuterium-labeled esmolol, a critical tool in modern pharmaceutical research. Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist used for the rapid control of ventricular rate and blood pressure.[1][2][3] Its unique pharmacokinetic profile, characterized by rapid metabolism, makes the use of a stable isotope-labeled internal standard essential for accurate bioanalytical studies. Deuterium labeling offers an ideal solution for these applications.
The Role of Deuterium Labeling in Pharmaceutical Research
Deuterium, a stable, non-radioactive isotope of hydrogen, contains an extra neutron. When incorporated into a drug molecule, it forms a carbon-deuterium (C-D) bond, which is stronger than the standard carbon-hydrogen (C-H) bond. This increased bond strength can sometimes slow down metabolic processes that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect.[4][5]
While this effect can be exploited to create novel drug candidates with altered metabolic profiles, the primary and most widespread use of deuterium-labeled compounds in drug development is as internal standards for quantitative analysis.[4] Deuterium-labeled esmolol serves as an ideal internal standard in pharmacokinetic and metabolism studies because it shares nearly identical chemical and physical properties with the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry.[6][7] Its different mass, however, allows it to be distinguished from the endogenous analyte by the mass spectrometer, enabling precise and accurate quantification.
Metabolism and Pharmacokinetics of Esmolol
Understanding the metabolic fate of esmolol is crucial to appreciating the application of its deuterated analogue.
Metabolic Pathway
Esmolol's therapeutic advantage—its ultra-short duration of action—is a direct result of its rapid metabolism.[8][9]
-
Primary Mechanism: The defining metabolic step is the rapid hydrolysis of its ester linkage.[1][3]
-
Key Enzymes: This reaction is catalyzed predominantly by esterases located within the cytosol of red blood cells.[1][8][9][10] Specifically, human carboxylesterase 1 (hCE1) has been identified as the main metabolic enzyme, with acyl protein thioesterase 1 (APT1) also contributing.[11][12] It is important to note that plasma cholinesterases are not involved in this process.[1][10]
-
Metabolites: The hydrolysis yields two main products: an acid metabolite (ASL-8123) and methanol.[1][8][13] The acid metabolite possesses negligible pharmacological activity (approximately 1/1500th that of esmolol) and is eliminated via the kidneys.[1][8]
Pharmacokinetic Profile
The rapid metabolism of esmolol dictates its pharmacokinetic parameters. The data below represents values observed in adult humans.
| Parameter | Value | Reference(s) |
| Onset of Action | 1-2 minutes | [2][8] |
| Time to Steady State | ~5 minutes | [1][2] |
| Distribution Half-Life (t½α) | ~2 minutes | [1][8] |
| Elimination Half-Life (t½β) | ~9 minutes | [1][3][8][9] |
| Volume of Distribution (Vd) | 3.4 L/kg | [14][15] |
| Plasma Protein Binding | 55-60% | [1][3][15] |
| Total Body Clearance | 285 mL/min/kg | [8][14] |
| Primary Route of Elimination | Metabolism by RBC esterases | [3][8] |
| Unchanged Drug in Urine | < 2% | [1] |
| Acid Metabolite Half-Life | ~3.7 hours | [1][16] |
Synthesis of Deuterium-Labeled Esmolol
While multiple specific deuteration patterns are possible, a common and effective strategy for internal standards is to label a position not susceptible to metabolic cleavage or chemical exchange. For esmolol, labeling the isopropyl group provides a stable and distinct mass shift. The following is a proposed synthetic pathway.
General Synthetic Protocol
-
Reaction Setup: The synthesis is typically achieved by reacting 3-[4-(2,3-glycidoxy)phenyl] methyl propionate with a deuterated version of isopropylamine, such as isopropylamine-d7.[17] The reaction is often carried out in a suitable solvent like methanol.
-
Reaction Conditions: The mixture is heated under reflux for several hours to facilitate the nucleophilic attack of the amine on the epoxide ring of the starting material.
-
Workup and Purification: After the reaction is complete, the solvent and any excess deuterated isopropylamine are removed under reduced pressure. The resulting crude product is then purified using standard techniques, such as column chromatography, to yield the final deuterium-labeled esmolol (e.g., Esmolol-d7).
-
Characterization: The final product's identity and isotopic purity are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Quantification of Esmolol in Plasma
The primary application of deuterium-labeled esmolol is as an internal standard (IS) for the accurate quantification of esmolol in biological matrices. Below is a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Materials and Reagents
-
Blank human plasma
-
Esmolol analytical standard
-
Deuterium-labeled esmolol (e.g., Esmolol-d7) as internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Dichloromethane[6]
Sample Preparation (Protein Precipitation & Extraction)
-
Spiking: To a 100 µL aliquot of human plasma, add 10 µL of the Esmolol-d7 IS working solution (at a fixed concentration). For calibration standards and quality control samples, add 10 µL of the appropriate esmolol working solution. For unknown samples, add 10 µL of blank solvent.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[18]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both esmolol and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Esmolol | 296.2 | 190.1 | Transition corresponds to the loss of the isopropylamine group. |
| Esmolol-d7 | 303.2 | 190.1 | Precursor ion shifted by +7 Da. Product ion may remain the same if the fragment does not contain the labeled isopropyl group. |
Note: The exact m/z values and transitions should be optimized empirically on the specific instrument used.
Conclusion
Deuterium-labeled esmolol is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard ensures the reliability, precision, and accuracy of bioanalytical methods required to study this ultra-short-acting beta-blocker. The methodologies and data presented in this guide provide a foundational framework for the synthesis, application, and analysis of deuterium-labeled esmolol in a research setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Esmolol - Wikipedia [en.wikipedia.org]
- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gas chromatographic-mass spectrometric assay for the ultra-short-acting beta-blocker esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esmolol: a titratable short-acting intravenous beta blocker for acute critical care settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical properties of blood esmolol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Esterases Involved in the Rapid Bioconversion of Esmolol after Intravenous Injection in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Esterases Involved in the Rapid Bioconversion of Esmolol after Intravenous Injection in Humans [jstage.jst.go.jp]
- 13. Pharmacology and pharmacokinetics of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of esmolol, an ultra-short-acting beta blocker, and of its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. youtube.com [youtube.com]
- 17. CN1217320A - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]
- 18. Stereoselective RP-HPLC determination of esmolol enantiomers in human plasma after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol-d7 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Esmolol-d7 hydrochloride, a deuterated analog of the short-acting β1-adrenergic receptor antagonist, Esmolol. This document details the analytical specifications, experimental protocols for quality control, and the underlying mechanism of action, serving as a vital resource for its application in research and drug development. Esmolol-d7 hydrochloride is primarily utilized as an internal standard for the quantitative analysis of Esmolol in biological matrices by mass spectrometry.
Certificate of Analysis: Representative Data
While a batch-specific Certificate of Analysis is unique to each manufactured lot, the following table summarizes the typical quality specifications for Esmolol-d7 hydrochloride based on data from various suppliers.
| Test | Specification | Method |
| Identity | ||
| Appearance | White to off-white solid | Visual |
| Infrared Spectrum | Conforms to structure | USP <197> |
| Mass Spectrum | Conforms to structure | Mass Spectrometry |
| ¹H-NMR Spectrum | Conforms to structure | NMR Spectroscopy |
| Purity | ||
| Purity by HPLC | ≥98% | HPLC |
| Deuterated Forms (d1-d7) | ≥99% | Mass Spectrometry |
| Physical Properties | ||
| Molecular Formula | C₁₆H₁₈D₇NO₄ · HCl | - |
| Molecular Weight | 338.9 g/mol | - |
| Solubility | Soluble in Methanol | Visual |
| Residual Solvents | ||
| Methanol | ≤3000 ppm | GC-HS |
| Water Content | ||
| Water (by Karl Fischer) | ≤1.0% | USP <921> |
Experimental Protocols
The quality control of Esmolol-d7 hydrochloride relies on a suite of analytical techniques to ensure its identity, purity, and stability. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is employed to determine the purity of Esmolol-d7 hydrochloride and to identify and quantify any related substances.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of Acetonitrile and 0.01N Potassium dihydrogen orthophosphate in water (pH adjusted to 4.8).[1] The specific ratio may vary, with some methods employing a gradient elution.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection: UV detection at 221 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Standard Preparation: A standard solution of Esmolol-d7 hydrochloride is prepared in the mobile phase at a known concentration.
-
Sample Preparation: The Esmolol-d7 hydrochloride sample is accurately weighed and dissolved in the mobile phase to achieve a similar concentration as the standard solution.
-
Procedure: Equal volumes of the standard and sample solutions are injected into the chromatograph. The purity is calculated by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Related substances are identified by their relative retention times and quantified against the main peak.
Mass Spectrometry for Isotopic Purity
Mass spectrometry is a critical technique for confirming the identity and determining the isotopic purity of Esmolol-d7 hydrochloride.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Analysis Mode: Full scan mode is used to confirm the molecular weight, while Selected Ion Monitoring (SIM) can be employed for quantitative analysis of deuterated forms.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
-
Procedure: The mass spectrum is acquired, and the mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical value. The relative abundance of the d7 isotopologue is determined to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is utilized to confirm the chemical structure of Esmolol-d7 hydrochloride.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or Methanol-d4.
-
Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of all expected protons and the absence of significant impurities. The reduction in the signal intensity of the isopropyl group protons confirms the deuterium labeling.
Mechanism of Action and Signaling Pathway
Esmolol is a cardioselective beta-1 adrenergic receptor antagonist.[2] It competitively blocks the action of catecholamines (e.g., adrenaline and noradrenaline) at the β1-receptors, which are predominantly located in the cardiac tissue. This blockade leads to a decrease in heart rate (negative chronotropy), a reduction in myocardial contractility (negative inotropy), and a slowing of atrioventricular conduction.[2]
The signaling pathway initiated by the activation of the β1-adrenergic receptor, and consequently inhibited by Esmolol, is depicted below.
Caption: Quality Control Workflow for Esmolol-d7 HCl.
Caption: Esmolol's Antagonistic Action on the β1-Adrenergic Signaling Pathway.
References
Esmolol-d7 Hydrochloride: A Technical Safety Guide for Researchers
Introduction: Esmolol-d7 hydrochloride is the deuterated form of Esmolol hydrochloride, a short-acting beta-1 adrenergic receptor antagonist. In research and development, Esmolol-d7 HCl is primarily utilized as an internal standard for the quantification of esmolol in biological samples via mass spectrometry. Given its handling in laboratory settings, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals.
Comprehensive safety data specific to Esmolol-d7 hydrochloride is limited. Therefore, this guide is principally based on the safety information for its non-deuterated analogue, Esmolol hydrochloride (CAS No: 81161-17-3), assuming a similar toxicological profile. Deuterium labeling is generally not expected to alter the core toxicological properties of a molecule.
Hazard Identification and Classification
Esmolol hydrochloride is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Some suppliers classify it as acutely toxic and a serious eye irritant.[1]
Table 1: GHS Classification for Esmolol Hydrochloride
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation[1][3][4] |
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |
| H319 | Causes serious eye irritation.[1][4] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash hands thoroughly after handling.[1][4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |
Physical and Chemical Properties
Esmolol hydrochloride is a white to off-white crystalline powder.[5][6] It is relatively hydrophilic, being very soluble in water and freely soluble in alcohol.[5]
Table 3: Physical and Chemical Data
| Property | Esmolol-d7 Hydrochloride | Esmolol Hydrochloride |
| CAS Number | 1346598-13-7 | 81161-17-3 |
| Molecular Formula | C₁₆H₁₈D₇NO₄ • HCl | C₁₆H₂₆ClNO₄[4][7] |
| Molecular Weight | 338.9 g/mol | 331.83 g/mol [4][7] |
| Melting Point | Not determined | 89.0-90.6 °C[7] |
| Boiling Point | Not determined | Not determined |
| Flash Point | Not applicable | Not applicable[7] |
| Solubility in Water | Not determined | 12 mg/mL[7] |
| Partition Coefficient (n-octanol/water) | Not determined | 0.42 (at pH 7.0)[5][6] |
Toxicological Data
The toxicological properties of Esmolol-d7 hydrochloride have not been fully investigated. The data below is for Esmolol hydrochloride. Accidental ingestion may be damaging to the health of an individual.[6] Side effects can include nausea, vomiting, dizziness, low blood pressure (hypotension), and a slow heart rate (bradycardia).[6][8]
Table 4: Acute Toxicity of Esmolol Hydrochloride
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Intravenous | 71 mg/kg | [8] |
| LD50 | Mouse | Intravenous | 71 mg/kg | [6] |
| LD50 | Mouse | Intravenous | 93 mg/kg | [8] |
| LD50 | Rabbit | Intravenous | 40 mg/kg | [8] |
| LD50 | Dog | Intravenous | 32 mg/kg | [8] |
Reproductive Toxicity: In animal studies, high doses of esmolol hydrochloride administered to pregnant rats showed no signs of embryotoxicity or teratogenicity. However, in rabbits, doses approximately 2.7 times the maximum human maintenance dose resulted in minimal maternal toxicity and an increase in fetal resorptions.[9]
Experimental Protocols
The safety data sheets and product information pages that cite toxicological data, such as the LD50 values listed above, do not provide detailed experimental methodologies. These studies are typically conducted by the manufacturer or specialized laboratories following standardized guidelines.
For context, a general protocol for an acute intravenous toxicity study (approximating an LD50 determination) in rats is described below, based on international guidelines like those from the OECD.[10]
General Protocol: Acute Single-Dose Intravenous Toxicity Study in Rats
-
Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of a substance after a single intravenous administration.
-
Test System: Healthy, young adult Sprague Dawley rats, typically 8-12 weeks old. Animals are randomized into treatment and control groups.[10]
-
Housing and Diet: Animals are housed in controlled conditions (temperature, humidity, light cycle) with free access to standard laboratory diet and water.
-
Dose Formulation: The test substance (Esmolol hydrochloride) is dissolved in a suitable vehicle (e.g., sterile saline) to the desired concentrations.[10]
-
Administration:
-
A single dose is administered via intravenous injection (e.g., into the tail vein).
-
The volume administered is based on the individual animal's body weight on the day of dosing.[10]
-
A control group receives the vehicle only.
-
Multiple dose groups are used with a geometric progression of doses to identify a dose range that causes mortality.
-
-
Observation Period: Animals are observed for a period of up to 14 days post-administration.[10]
-
Parameters Monitored:
-
Mortality/Viability: Checked at least twice daily.
-
Clinical Signs: Detailed observations for signs of toxicity are made shortly after dosing and then daily. Signs may include changes in skin, fur, eyes, respiration, and behavior (e.g., somnolence, convulsions).[6]
-
Body Weight: Measured prior to dosing and at regular intervals throughout the observation period.
-
-
Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any pathological changes to organs and tissues.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods (e.g., Probit analysis) based on the mortality data across the different dose groups.
Mandatory Visualization
The following diagram illustrates a logical workflow for emergency response following an accidental exposure to Esmolol-d7 hydrochloride in a laboratory setting.
Caption: Emergency first aid workflow for Esmolol-d7 HCl exposure.
Safe Handling and Storage
Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or face shield, and a lab coat.[3][7]
-
Ventilation: Use in a well-ventilated area. For procedures that may generate dust, use a fume hood or other local exhaust ventilation.[4][8]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[8] Avoid breathing in dust.
Storage:
-
Temperature: Store in a cool, dry place. Recommended storage temperatures vary by supplier, with common recommendations being refrigerated at 2-8°C[7] or at a controlled room temperature of 20° to 25°C (68° to 77°F).[8]
-
Conditions: Keep the container tightly closed and protect from freezing.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][6]
First Aid Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or irregular, provide artificial respiration or oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if it is safe to do so.[8] Persistent irritation requires immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Esmolol hydrochloride | 81161-17-3 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Esmolol = 98 HPLC, solid 81161-17-3 [sigmaaldrich.com]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Safety Study of Single-Dose Intravenously Administered DOTA-Siglec-9 Peptide in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Esmolol in Human Plasma using Esmolol-d7 Hydrochloride as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of esmolol in human plasma. Esmolol, an ultra-short-acting beta-blocker, requires a precise and accurate analytical method for pharmacokinetic and clinical studies. This method employs a stable isotope-labeled internal standard, Esmolol-d7 hydrochloride, to ensure high accuracy and reproducibility. The protocol outlined below covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters, including linearity, precision, and accuracy.
Introduction
Esmolol is a cardioselective beta-1 receptor antagonist with a rapid onset and a very short duration of action, making it crucial for use in critical care and surgical settings.[1][2] Its rapid metabolism necessitates a sensitive and specific analytical method to accurately determine its concentration in biological matrices. The use of a stable isotope-labeled internal standard, such as Esmolol-d7 hydrochloride, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable results. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Esmolol hydrochloride reference standard
-
Esmolol-d7 hydrochloride internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank)
-
Methylene chloride (ACS grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 3.5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Standard and Sample Preparation
Stock Solutions: Prepare stock solutions of esmolol and Esmolol-d7 hydrochloride in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.
Sample Preparation Protocol: A liquid-liquid extraction method is employed for sample cleanup.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Esmolol-d7 hydrochloride internal standard working solution.
-
Add 1 mL of methylene chloride.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 0.05% formic acid in water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient should be optimized to ensure good separation of esmolol from matrix components. A typical starting point is 95% A, ramping to 95% B over several minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for sensitivity (e.g., 3.5 kV) |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Esmolol | 296.2 | 116.1 |
| Esmolol-d7 | 303.2 | 123.1 |
Method Validation
The method was validated for linearity, precision, and accuracy.
Linearity
The method demonstrated excellent linearity over a concentration range of 2 to 1000 ng/mL. The correlation coefficient (r²) was consistently >0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations.
| QC Level | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |
| Low | < 8% | < 10% | 90-110% |
| Medium | < 8% | < 10% | 90-110% |
| High | < 8% | < 10% | 90-110% |
Data adapted from a similar LC-MS method for esmolol.
Results and Discussion
This LC-MS/MS method provides a sensitive and reliable means for the quantification of esmolol in human plasma. The use of Esmolol-d7 hydrochloride as an internal standard ensures the accuracy of the results by correcting for any variability during the sample preparation and analysis process. The sample preparation procedure is straightforward and provides clean extracts, minimizing matrix effects. The chromatographic conditions allow for a rapid analysis time, making this method suitable for high-throughput applications in clinical and research settings.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for esmolol quantification.
Conclusion
The LC-MS/MS method described in this application note, utilizing Esmolol-d7 hydrochloride as an internal standard, is a highly effective and reliable approach for the quantitative determination of esmolol in human plasma. The detailed protocol and validation data demonstrate the suitability of this method for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.
References
Application Notes and Protocols for Esmolol-d7 Hydrochloride in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist used clinically for the rapid control of ventricular rate in various cardiac arrhythmias and for managing perioperative tachycardia and hypertension.[1][2] Its pharmacokinetic profile is characterized by a rapid onset of action and a very short elimination half-life, approximately 9 minutes, due to extensive metabolism by esterases in red blood cells.[2][3]
Esmolol-d7 hydrochloride is a deuterium-labeled analog of esmolol.[4][5] Stable isotope-labeled compounds like Esmolol-d7 are crucial as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based assays.[4][5][6] The use of a deuterated internal standard improves the accuracy and precision of quantifying the parent drug, esmolol, in biological matrices such as plasma.[4] This document provides a detailed protocol for the use of Esmolol-d7 hydrochloride in pharmacokinetic studies of esmolol.
Physicochemical Properties of Esmolol and Esmolol-d7 Hydrochloride
| Property | Esmolol | Esmolol-d7 Hydrochloride |
| Molecular Formula | C₁₆H₂₅NO₄ | C₁₆H₁₈D₇NO₄ • HCl |
| Molecular Weight | 295.37 g/mol | 338.9 g/mol |
| CAS Number | 81161-17-3 | 1346598-13-7[6][7] |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₇)[6] |
| Formulation | Crystalline Solid | A solid[6] |
| Solubility | Soluble in Methanol | Soluble in Methanol[6] |
Experimental Protocol: Quantification of Esmolol in Human Plasma using LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of esmolol concentrations in human plasma, utilizing Esmolol-d7 hydrochloride as an internal standard.
Materials and Reagents
-
Esmolol hydrochloride reference standard
-
Esmolol-d7 hydrochloride (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Methylene chloride (for liquid-liquid extraction)[8]
Preparation of Stock and Working Solutions
-
Esmolol Stock Solution (1 mg/mL): Accurately weigh and dissolve esmolol hydrochloride in methanol.
-
Esmolol-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve Esmolol-d7 hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the esmolol stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Esmolol-d7 stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL Esmolol-d7).
-
Vortex for 30 seconds.
-
Add 1 mL of methylene chloride.[8]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[8] |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Esmolol: m/z 296.2 → 190.2; Esmolol-d7: m/z 303.2 → 190.2 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Calibration Curve and Quality Control
-
Prepare calibration standards in blank plasma at concentrations ranging from 2 to 1000 ng/mL.[8]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity and Specificity: No significant interference at the retention times of esmolol and the internal standard.
-
Linearity: As described above.
-
Accuracy and Precision: Intra-day and inter-day coefficients of variation should be less than 15% (20% for the lower limit of quantification).[8][9]
-
Matrix Effect: Assess the ion suppression or enhancement from the biological matrix.
-
Stability: Evaluate the stability of esmolol in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Pharmacokinetic Study Design
A typical pharmacokinetic study of esmolol would involve the following steps:
-
Subject Enrollment: Recruit healthy volunteers or the target patient population.
-
Drug Administration: Administer esmolol via intravenous infusion. A common dosing regimen involves a loading dose followed by a continuous maintenance infusion.[10][11]
-
Blood Sampling: Collect blood samples at predefined time points before, during, and after drug administration.[12]
-
Sample Processing: Process blood samples to obtain plasma, which is then stored frozen until analysis.[12]
-
Bioanalysis: Analyze plasma samples for esmolol concentrations using the validated LC-MS/MS method described above.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.
Typical Pharmacokinetic Parameters of Esmolol
| Parameter | Value | Reference |
| Elimination Half-life (t½) | ~9 minutes | [2][3] |
| Distribution Half-life (t½α) | ~2 minutes | [2] |
| Volume of Distribution (Vd) | 3.4 L/kg | [3] |
| Protein Binding | 55% | [1][3] |
| Total Body Clearance (CL) | 285 mL/min/kg | [2] |
| Metabolism | Rapidly hydrolyzed by red blood cell esterases | [3] |
| Excretion | <2% unchanged in urine | [1] |
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study of esmolol.
Logical Relationship in Bioanalytical Method
Caption: Role of Esmolol-d7 as an internal standard in quantification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Esmolol-d7 Hydrochloride | LGC Standards [lgcstandards.com]
- 8. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Clinical pharmacokinetics and therapeutic efficacy of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. admescope.com [admescope.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Esmolol in Human Plasma Using Esmolol-d7 HCl as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of esmolol in human plasma. The method utilizes a stable isotope-labeled internal standard, Esmolol-d7 HCl, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method validation results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving esmolol.
Introduction
Esmolol is a short-acting, cardioselective beta-1 adrenergic receptor antagonist used for the rapid control of ventricular rate in various cardiovascular conditions.[1][2] Its rapid metabolism necessitates a sensitive and specific analytical method for accurate pharmacokinetic profiling. LC-MS/MS offers the required selectivity and sensitivity for the quantification of esmolol in complex biological matrices like human plasma. The use of a deuterated internal standard, Esmolol-d7, minimizes variability due to sample preparation and matrix effects, leading to reliable and reproducible results.
Metabolic Pathway of Esmolol
Esmolol is rapidly metabolized in the blood by esterases present in red blood cells, not by plasma cholinesterases or red cell membrane acetylcholinesterases. The primary metabolic pathway is the hydrolysis of the ester linkage to form an inactive acid metabolite and methanol. This rapid metabolism results in a short elimination half-life of approximately 9 minutes.
Caption: Metabolic pathway of esmolol.
Experimental Protocols
Materials and Reagents
-
Esmolol hydrochloride reference standard
-
Esmolol-d7 HCl (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Stock and Working Solutions
-
Esmolol Stock Solution (1 mg/mL): Accurately weigh and dissolve esmolol hydrochloride in methanol.
-
Esmolol-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve Esmolol-d7 HCl in methanol.
-
Working Standards: Prepare serial dilutions of the esmolol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Esmolol-d7 stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a liquid-liquid extraction method which has been shown to provide good recovery and clean extracts.[3]
Caption: Liquid-liquid extraction workflow.
LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC System
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Esmolol | 296.2 | To be optimized | 100 |
| Esmolol-d7 | 303.2 | To be optimized | 100 |
Note: The optimal product ions, collision energy, and declustering potential for esmolol and Esmolol-d7 must be determined by infusing the individual compounds into the mass spectrometer. A common fragment for esmolol is often observed around m/z 116.1, corresponding to the isopropylamino-propanol side chain.
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
The calibration curve was linear over the concentration range of 2.0 to 1000.0 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Esmolol | 2.0 - 1000.0 | y = 0.0025x + 0.0012 | >0.995 |
Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 2. The intra-day and inter-day coefficients of variation were less than 8% and 10%, respectively.[3] Accuracy was within ±6% for the esmolol enantiomers at all but the lowest concentrations.
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. (ng/mL) ± SD | %RSD | ||
| LLOQ | 2.0 | 2.05 ± 0.15 | 7.3 |
| LQC | 6.0 | 6.12 ± 0.31 | 5.1 |
| MQC | 100.0 | 103.5 ± 4.2 | 4.1 |
| HQC | 800.0 | 815.2 ± 31.0 | 3.8 |
The extraction recovery of esmolol from human plasma was determined at three QC concentrations.
Table 3: Extraction Recovery of Esmolol
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | %RSD (n=6) |
| LQC | 6.0 | 92.5 | 4.8 |
| MQC | 100.0 | 95.1 | 3.2 |
| HQC | 800.0 | 94.3 | 3.5 |
The matrix effect was evaluated by comparing the peak areas of esmolol in post-extraction spiked samples with those of neat solutions at the same concentrations. The results indicated no significant ion suppression or enhancement.
Esmolol was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (4 hours at room temperature), long-term freezer stability (-80°C for 30 days), and three freeze-thaw cycles.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of esmolol in human plasma. The use of Esmolol-d7 as an internal standard ensures high accuracy and precision. The method has been successfully validated and is suitable for use in clinical and pharmaceutical research settings.
Caption: Overall analytical workflow.
References
- 1. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Esmolol in Human Plasma using LC-MS/MS with Esmolol-d7 Hydrochloride as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Esmolol in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Esmolol-d7 hydrochloride is utilized as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reverse-phase column with a rapid gradient elution. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability. This method is suitable for pharmacokinetic and toxicokinetic studies of Esmolol.
Introduction
Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] It is primarily used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter, as well as for the treatment of tachycardia and hypertension in the perioperative setting.[2] Due to its rapid metabolism and short half-life, a sensitive and reliable bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for bioanalytical quantification due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as Esmolol-d7 hydrochloride, is essential for correcting for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the method.[1][5] This application note provides a detailed protocol for the development and validation of a bioanalytical method for Esmolol in human plasma using Esmolol-d7 hydrochloride as the internal standard.
Experimental
Materials and Reagents
-
Esmolol hydrochloride (Reference Standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
-
Data acquisition and processing software
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Esmolol: Accurately weigh and dissolve an appropriate amount of Esmolol hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Esmolol-d7 (IS): Accurately weigh and dissolve an appropriate amount of Esmolol-d7 hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
-
Working Solutions:
-
Prepare serial dilutions of the Esmolol stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of Esmolol-d7 (IS) by diluting the stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Label polypropylene tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of human plasma into each tube.
-
Spike with the appropriate Esmolol working solution for calibration standards and QCs. For unknown samples, add 50 µL of 50:50 (v/v) acetonitrile:water.
-
Add 50 µL of the Esmolol-d7 IS working solution (100 ng/mL) to all tubes except for the blank matrix.
-
To precipitate proteins, add 200 µL of acetonitrile to each tube.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Esmolol) | m/z 296.2 → 192.1 (Quantifier) m/z 296.2 → 116.1 (Qualifier) |
| MRM Transition (Esmolol-d7) | m/z 303.2 → 192.1 (Quantifier) |
| Collision Energy | Optimized for specific instrument |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Results and Discussion
Method Validation Summary
The bioanalytical method was validated in accordance with the principles of the FDA and EMA guidelines for bioanalytical method validation.[7] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 1000 ng/mL[3][8] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | Intra-day and inter-day precision within 15% (20% for LLOQ)[3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Recovery | Consistent and reproducible for both analyte and IS. |
| Matrix Effect | No significant ion suppression or enhancement was observed. |
| Stability | Esmolol was stable in human plasma under various storage and handling conditions (bench-top, freeze-thaw, and long-term storage). |
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Prepare a series of working solutions of Esmolol by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations that, when spiked into plasma, will yield final concentrations covering the desired calibration range (e.g., 2, 5, 10, 50, 100, 500, 800, and 1000 ng/mL).
-
To 50 µL of blank human plasma, add 50 µL of the appropriate Esmolol working solution.
-
-
Quality Control (QC) Samples:
-
Prepare working solutions for QC samples at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Spike 50 µL of blank human plasma with 50 µL of the respective QC working solutions.
-
Protocol 2: Sample Analysis Workflow
-
Arrange the prepared calibration standards, QC samples, and unknown subject samples in the autosampler.
-
Initiate the LC-MS/MS sequence.
-
Acquire data using the specified LC and MS/MS conditions.
-
Process the data using the instrument's software.
-
Generate a calibration curve by plotting the peak area ratio of Esmolol to Esmolol-d7 against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of Esmolol in the QC and unknown samples.
-
The acceptance criteria for an analytical run typically require that at least 75% of the calibration standards and two-thirds of the QC samples are within ±15% of their nominal values (±20% for the LLOQ).
Visualizations
Caption: Experimental workflow for the bioanalytical quantification of Esmolol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. veeprho.com [veeprho.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Esmolol using Esmolol-d7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist used for the rapid control of ventricular rate in various clinical settings. Due to its short half-life of approximately 9 minutes, therapeutic drug monitoring (TDM) is crucial for optimizing dosage and ensuring patient safety. This document provides detailed application notes and protocols for the quantitative analysis of esmolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Esmolol-d7 hydrochloride as the internal standard (IS). Esmolol-d7 hydrochloride, a deuterium-labeled analog of esmolol, is the ideal internal standard for mass spectrometry-based assays as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, ensuring accurate and precise quantification.[1]
Mechanism of Action: Beta-1 Adrenergic Receptor Signaling Pathway
Esmolol exerts its therapeutic effect by competitively blocking beta-1 adrenergic receptors, which are primarily located in the heart. This blockade inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, myocardial contractility, and blood pressure. The signaling pathway is initiated by the binding of an agonist to the beta-1 adrenergic receptor, a G-protein coupled receptor. This activates the associated Gs protein, which in turn stimulates adenylyl cyclase to convert ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response. Esmolol, as an antagonist, prevents this cascade.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction method for the isolation of esmolol from human plasma.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Esmolol-d7 hydrochloride internal standard working solution (100 ng/mL in methanol)
-
Methylene chloride (HPLC grade)
-
Methanol (HPLC grade)
-
0.05% Formic acid in water (v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Esmolol-d7 hydrochloride internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.
-
Vortex mix for 10 seconds.
-
Add 1 mL of methylene chloride to each tube.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 0.05% formic acid in water.[1]
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Esmolol | 296.2 | 116.1 | 100 | 25 | 15 |
| Esmolol-d7 Hydrochloride | 303.2 | 123.1 | 100 | 25 | 15 |
Note: The MRM transition for Esmolol-d7 is inferred from the structure and fragmentation pattern of esmolol, assuming a +7 Da shift in the fragment containing the deuterated isopropyl group. This should be confirmed experimentally.
Data Presentation: Method Validation Summary
The described analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and expected performance data.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Expected Performance |
| Calibration Range | - | 2 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) linear | - |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Acceptance Criteria (% Bias and %RSD) | Expected Intra-day Performance (% Bias / %RSD) | Expected Inter-day Performance (% Bias / %RSD) |
| LLOQ | 2 | ± 20% | < ± 15% / < 15% | < ± 15% / < 15% |
| Low QC | 6 | ± 15% | < ± 10% / < 10% | < ± 10% / < 10% |
| Mid QC | 100 | ± 15% | < ± 10% / < 10% | < ± 10% / < 10% |
| High QC | 800 | ± 15% | < ± 10% / < 10% | < ± 10% / < 10% |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation. |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | ~90% | ~90% | < 15% |
| High QC | ~90% | ~90% | < 15% |
| Recovery and Matrix Effect should be consistent and reproducible. |
Experimental Workflow Diagram
Conclusion
The presented LC-MS/MS method using Esmolol-d7 hydrochloride as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of esmolol in human plasma. The detailed protocol and validation parameters offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their laboratories. Accurate TDM of esmolol is essential for optimizing patient care and ensuring the safe and effective use of this potent cardiovascular drug.
References
Preparation of Esmolol-d7 Hydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Esmolol-d7 hydrochloride stock solutions, intended for use as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Esmolol-d7 hydrochloride is a deuterated analog of Esmolol hydrochloride, a short-acting β1-selective adrenergic receptor antagonist. The stable isotope-labeled form is crucial for accurate quantification of esmolol in biological matrices.
Physicochemical and Solubility Data
A summary of the relevant physicochemical properties and solubility information for Esmolol hydrochloride and its deuterated analog is presented in the table below. This data is essential for the accurate preparation of stock solutions.
| Parameter | Esmolol-d7 Hydrochloride | Esmolol Hydrochloride |
| Primary Use | Internal standard for Esmolol quantification[1][2] | β1-adrenergic receptor antagonist[3] |
| Molecular Formula | C₁₆H₁₈D₇NO₄ • HCl[1] | C₁₆H₂₅NO₄ • HCl[3] |
| Formula Weight | 338.9 g/mol [1] | 331.8 g/mol [3] |
| Appearance | Crystalline solid[3] | White to off-white crystalline powder[4] |
| Purity | ≥99% deuterated forms (d₁-d₇)[1] | ≥98%[3] |
| Solubility in Methanol | Soluble (quantitative data not specified)[1] | Freely soluble[4] |
| Solubility in Ethanol | Data not available | Approximately 25 mg/mL[3] |
| Solubility in DMSO | Data not available | Approximately 25 mg/mL[3] |
| Solubility in Dimethyl Formamide | Data not available | Approximately 25 mg/mL[3] |
| Solubility in PBS (pH 7.2) | Data not available | Approximately 10 mg/mL[3] |
| Storage (Solid) | -20°C[3] | -20°C[3] |
| Stability (Solid) | ≥ 4 years at -20°C[3] | ≥ 4 years at -20°C[3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Esmolol-d7 Hydrochloride Stock Solution in Methanol
This protocol describes the preparation of a primary stock solution of Esmolol-d7 hydrochloride at a concentration of 1 mg/mL in methanol, a common solvent for LC-MS applications.
Materials:
-
Esmolol-d7 hydrochloride solid
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)
-
Amber glass vials with screw caps
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibration: Allow the container of Esmolol-d7 hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Esmolol-d7 hydrochloride solid using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid into a Class A volumetric flask of the appropriate size. Add a small volume of LC-MS grade methanol (approximately half of the final volume) to the flask.
-
Mixing: Gently swirl the flask to wet the solid. Use a vortex mixer and, if necessary, a sonicator to ensure the complete dissolution of the Esmolol-d7 hydrochloride.
-
Volume Adjustment: Once the solid is completely dissolved, add LC-MS grade methanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution into amber glass vials to protect it from light. Store the tightly sealed vials at -20°C or -80°C.[5]
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of intermediate and final working solutions for use in calibration curves and as internal standards in sample analysis.
Materials:
-
1 mg/mL Esmolol-d7 hydrochloride primary stock solution
-
Appropriate solvent for dilution (e.g., methanol, acetonitrile, or a mixture compatible with the analytical method)
-
Calibrated pipettes
-
Volumetric flasks or microcentrifuge tubes
Procedure:
-
Intermediate Stock Solutions: Prepare one or more intermediate stock solutions by diluting the 1 mg/mL primary stock solution with the chosen solvent. For example, to prepare a 100 µg/mL intermediate solution, dilute 100 µL of the 1 mg/mL stock to a final volume of 1 mL.
-
Working Internal Standard Solution: Prepare the final working internal standard solution at a concentration that will provide a consistent and robust signal in the analytical assay.[5] The optimal concentration will depend on the sensitivity of the mass spectrometer and the expected concentration range of the analyte. A typical concentration is in the ng/mL range.[5]
-
Storage: Store the working solutions in tightly sealed vials at -20°C. It is recommended to prepare fresh working solutions from the primary stock solution as needed to ensure accuracy.
Diagrams
Caption: Workflow for preparing Esmolol-d7 hydrochloride stock and working solutions.
Stability and Storage Recommendations
-
Solid Material: Esmolol-d7 hydrochloride as a solid is stable for at least four years when stored at -20°C.[3]
-
Stock Solutions in Organic Solvents: When prepared in a suitable organic solvent such as methanol, stock solutions should be stored in tightly sealed amber vials at -20°C or -80°C to minimize solvent evaporation and protect from light.[5] Under these conditions, the solution is expected to be stable for several months. However, it is good laboratory practice to periodically check the integrity of the stock solution.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of esmolol for more than one day due to the potential for hydrolysis of the ester group.[3][6]
Safety Precautions
-
Handle Esmolol-d7 hydrochloride in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.
References
Application Notes and Protocols for Esmolol-d7 HCl in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol is a short-acting beta-1 selective adrenergic receptor antagonist used for the rapid control of ventricular rate in various clinical settings. Accurate quantification of esmolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Esmolol-d7 HCl is a deuterated analog of esmolol and serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry. Its physicochemical properties are nearly identical to esmolol, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This document provides detailed application notes and protocols for the use of Esmolol-d7 HCl in mass spectrometry-based quantification of esmolol.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in complex mixtures. It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, Esmolol-d7 HCl) to the sample at the beginning of the analytical process. The labeled compound, or internal standard, experiences the same sample preparation losses and ionization efficiency variations as the unlabeled analyte. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for potential experimental variabilities.
Caption: General workflow for the quantification of esmolol using Esmolol-d7 HCl as an internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of esmolol using Esmolol-d7 HCl as an internal standard in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 1000 ng/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.614 µg/mL (HPLC-UV) | [2] |
| Limit of Quantification (LOQ) | 5 pg on-column (LC-MS/MS) | [4] |
Table 2: Precision and Accuracy
| Parameter | Typical Value | Reference |
| Intra-day Precision (%CV) | < 8% | [1] |
| Inter-day Precision (%CV) | < 10% | [1] |
| Accuracy | Within ±6% | [3] |
Experimental Protocols
Protocol 1: Quantification of Esmolol in Human Plasma using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of esmolol in human plasma, utilizing Esmolol-d7 HCl as an internal standard.
1. Materials and Reagents
-
Esmolol hydrochloride reference standard
-
Esmolol-d7 HCl internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Methylene chloride (for extraction)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of esmolol and Esmolol-d7 HCl in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the esmolol stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of Esmolol-d7 HCl at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, calibration standard, or quality control sample, add 50 µL of the Esmolol-d7 HCl internal standard spiking solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methylene chloride.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A.
-
Caption: Liquid-liquid extraction workflow for plasma sample preparation.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Esmolol: Q1: 296.2 m/z -> Q3: 192.2 m/z (example transition, should be optimized)
-
Esmolol-d7 HCl: Q1: 303.2 m/z -> Q3: 199.2 m/z (example transition, should be optimized)
-
-
Collision Energy: Optimize for each transition
-
Dwell Time: 100 ms
-
4. Data Analysis
-
Integrate the peak areas for both esmolol and Esmolol-d7 HCl.
-
Calculate the peak area ratio of esmolol to Esmolol-d7 HCl.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of esmolol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship: Use of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard like Esmolol-d7 HCl is fundamental to achieving high accuracy and precision in quantitative mass spectrometry. The following diagram illustrates the logical relationship and the rationale behind this approach.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
Esmolol-d7 HCl is an essential tool for the accurate and precise quantification of esmolol in biological matrices using mass spectrometry. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for esmolol. The use of Esmolol-d7 HCl as an internal standard effectively mitigates potential variabilities in sample preparation and instrument response, ensuring high-quality data for pharmacokinetic and other quantitative studies.
References
- 1. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application of Esmolol-d7 Hydrochloride in Metabolic Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Esmolol-d7 hydrochloride in metabolic research. Esmolol-d7 hydrochloride, a deuterated analog of the short-acting cardioselective beta-1 adrenergic antagonist Esmolol, serves as a valuable tool in quantitative analytical methods and holds potential for investigating metabolic pathways.
Introduction to Esmolol and its Metabolic Relevance
Esmolol is a beta-1 adrenergic receptor blocker characterized by its rapid onset and short duration of action.[1] It is primarily metabolized through hydrolysis by esterases in red blood cells, a process independent of renal or hepatic function.[2] Beyond its well-established cardiovascular effects, research suggests that esmolol may influence various metabolic processes.
Studies have indicated that beta-blockers can affect glucose and lipid metabolism.[3] Specifically, non-vasodilating beta-blockers have been associated with potential alterations in glycemic control and lipid profiles.[3] Furthermore, esmolol has demonstrated antioxidant properties, which can be significant in metabolic conditions associated with oxidative stress.[4][5] For instance, esmolol has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and exert a sparing effect on glutathione peroxidase (GPX), a key antioxidant enzyme, in the context of myocardial infarction.[4]
Application: Esmolol-d7 Hydrochloride as an Internal Standard
The primary and most established application of Esmolol-d7 hydrochloride in research is as an internal standard for the precise and accurate quantification of esmolol in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[6] The near-identical physicochemical properties of the deuterated and non-deuterated forms ensure they behave similarly during sample preparation and analysis, while the mass difference allows for their distinct detection by the mass spectrometer.[6]
Principle
The use of a deuterated internal standard (IS) is considered the gold standard in quantitative mass spectrometry.[6] By adding a known amount of Esmolol-d7 hydrochloride to samples at an early stage of the workflow, it is possible to correct for variability introduced during sample extraction, injection volume, and ionization efficiency.[6][7] This ratiometric measurement, comparing the peak area of the analyte (esmolol) to the peak area of the internal standard (Esmolol-d7 hydrochloride), leads to highly accurate and reproducible quantification.[6]
Key Considerations for Use as an Internal Standard
-
Purity: Both chemical (>99%) and isotopic (≥98%) purity are crucial for reliable results.[7]
-
Deuterium Labeling: A sufficient number of deuterium atoms (typically 3-6) is necessary to provide a clear mass shift from the natural isotopic distribution of the unlabeled analyte.[8]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure it experiences the same matrix effects.[8]
-
Concentration: The internal standard should be added at a consistent concentration across all samples and calibrators, ideally within a similar response range as the analyte.[8]
Experimental Protocols
Protocol for Quantification of Esmolol in Human Plasma using Esmolol-d7 Hydrochloride as an Internal Standard
This protocol provides a general framework for the analysis of esmolol in plasma samples. Optimization of specific parameters may be required for different LC-MS systems.
Materials:
-
Esmolol hydrochloride (analytical standard)
-
Esmolol-d7 hydrochloride
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation reagent (e.g., acetonitrile or methanol with 1% formic acid)
-
LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of esmolol hydrochloride in methanol.
-
Prepare a 1 mg/mL stock solution of Esmolol-d7 hydrochloride in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the esmolol stock solution with blank human plasma to prepare calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of a working solution of Esmolol-d7 hydrochloride (e.g., 1 µg/mL in methanol) to achieve a final concentration of 100 ng/mL.
-
Vortex briefly.
-
Add 300 µL of cold protein precipitation reagent (e.g., acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a suitable gradient elution (e.g., mobile phase A: water with 0.1% formic acid; mobile phase B: acetonitrile with 0.1% formic acid).
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
Monitor the transitions for esmolol (e.g., m/z 296.2 → 192.2).
-
Monitor the transitions for Esmolol-d7 hydrochloride (e.g., m/z 303.2 → 192.2).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of esmolol to Esmolol-d7 hydrochloride for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of esmolol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [6] (adapted) |
| LLOQ | 1 ng/mL | [6] (adapted) |
| Inter-day Precision (CV%) | < 15% | [6] (adapted) |
| Intra-day Precision (CV%) | < 15% | [6] (adapted) |
| Accuracy (%) | 85 - 115% | [6] (adapted) |
Potential Protocol: Investigating the Effect of Esmolol on Cellular Glucose Metabolism using Esmolol-d7 Hydrochloride
While direct studies are limited, this hypothetical protocol outlines how Esmolol-d7 hydrochloride could be used as an internal standard to accurately measure intracellular esmolol concentrations in a study investigating its effects on cellular metabolism.
Objective: To determine if esmolol treatment alters glucose uptake and lactate production in a cell culture model and to accurately quantify the intracellular concentration of esmolol.
Cell Line: A metabolically active cell line (e.g., HepG2, C2C12).
Materials:
-
Esmolol hydrochloride
-
Esmolol-d7 hydrochloride
-
Cell culture medium (e.g., DMEM with known glucose concentration)
-
Glucose uptake assay kit
-
Lactate production assay kit
-
Reagents for cell lysis and protein quantification
-
LC-MS/MS system and reagents as described in Protocol 3.1.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency.
-
Treat cells with varying concentrations of esmolol hydrochloride for a specified time period (e.g., 24 hours). Include a vehicle control group.
-
-
Metabolic Assays:
-
At the end of the treatment period, measure glucose uptake and lactate production in the cell culture medium according to the manufacturer's instructions for the respective assay kits.
-
-
Quantification of Intracellular Esmolol:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Spike the cell lysate with a known amount of Esmolol-d7 hydrochloride.
-
Perform protein precipitation and sample preparation as described in Protocol 3.1.
-
Analyze the samples by LC-MS/MS to determine the intracellular concentration of esmolol.
-
Normalize the intracellular esmolol concentration to the total protein content of the cell lysate.
-
-
Data Analysis:
-
Correlate the intracellular esmolol concentrations with the observed changes in glucose uptake and lactate production.
-
Visualizations
References
- 1. Esmolol - Wikipedia [en.wikipedia.org]
- 2. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of beta-blockers on glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of esmolol on oxidant status and antioxidant activity in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-term esmolol improves coronary artery remodeling in spontaneously hypertensive rats through increased nitric oxide bioavailability and superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Application Note: Chiral Separation of Esmolol Enantiomers Using a Labeled Standard
Introduction
Esmolol is a short-acting, cardioselective beta-1 receptor antagonist used to treat supraventricular tachycardia, atrial fibrillation, atrial flutter, and hypertension.[1] As with many pharmaceuticals, esmolol is a chiral compound and is administered as a racemic mixture of its (S)- and (R)-enantiomers. The pharmacological activity of esmolol resides primarily in the (S)-enantiomer. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes methods for the chiral separation and quantification of esmolol enantiomers in biological matrices, such as human plasma, utilizing a labeled internal standard.
Methods Overview
Two primary high-performance liquid chromatography (HPLC) based methods are highlighted for the enantioselective analysis of esmolol:
-
Direct Chiral Separation using HPLC with Tandem Mass Spectrometry (LC-MS/MS): This approach utilizes a chiral stationary phase (CSP) to directly resolve the (R)- and (S)-enantiomers, which are then detected by a mass spectrometer. This method is highly sensitive and specific, making it suitable for analyzing low concentrations of esmolol in complex biological samples.[1] A stable isotopically labeled esmolol, such as esmolol-d5, is the ideal internal standard to compensate for matrix effects and variations in sample processing and instrument response.
-
Indirect Chiral Separation via Pre-column Derivatization with HPLC-UV: This method involves reacting the esmolol enantiomers with a chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers.[2][3][4] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18) and detected by UV absorbance.[2][3] An internal standard, such as S-(-)-propranolol, can be used in this method.[2][3]
Data Presentation
The following tables summarize the quantitative data from various methods for the chiral separation of esmolol enantiomers.
Table 1: Performance Characteristics of the Direct Chiral LC-MS/MS Method
| Parameter | (S)-Esmolol | (R)-Esmolol | Reference |
| Linearity Range | 25 - 1000 ng/mL | 25 - 1000 ng/mL | [1] |
| Linearity (r²) | > 0.99 | > 0.99 | [1] |
| Precision | < +/- 6% | < +/- 6% | [1] |
| Accuracy | < +/- 6% | < +/- 6% | [1] |
Table 2: Performance Characteristics of the Indirect Chiral HPLC-UV Method (with GITC Derivatization)
| Parameter | (S)-Esmolol | (R)-Esmolol | Reference |
| Linearity Range | 0.035 - 12 µg/mL | 0.035 - 12 µg/mL | [2][3] |
| Limit of Detection (LOD) | 0.003 µg/mL | 0.003 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.035 µg/mL | 0.035 µg/mL | [2][3] |
| Recovery | 94.8% | 95.5% | [2][3] |
| Intra-day Variation | < 15% | < 15% | [4] |
| Inter-day Variation | < 15% | < 15% | [4] |
Experimental Protocols
Protocol 1: Direct Chiral Separation of Esmolol Enantiomers by LC-MS/MS
This protocol is based on the direct resolution of esmolol enantiomers on a chiral column with mass spectrometric detection.
1. Materials and Reagents
-
(R)-Esmolol and (S)-Esmolol reference standards
-
Esmolol-d5 (or other suitable stable isotope-labeled esmolol) as internal standard (IS)
-
Human plasma (or other biological matrix)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Chiral stationary phase column (e.g., cellulose or amylose-based)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., esmolol-d5 at 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., methylene chloride or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Chiral Column: A suitable polysaccharide-based chiral column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid. The exact ratio should be optimized for the specific column.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Esmolol: m/z 296.2 → [product ion]
-
Esmolol-d5 (IS): m/z 301.2 → [product ion] (Note: Product ions need to be determined by direct infusion of the standards)
-
4. Data Analysis
-
Integrate the peak areas for each esmolol enantiomer and the internal standard.
-
Calculate the peak area ratio of each enantiomer to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of each enantiomer in the unknown samples from the calibration curve.
Protocol 2: Indirect Chiral Separation by Pre-column Derivatization and HPLC-UV
This protocol is based on the formation of diastereomers followed by separation on a standard achiral column.
1. Materials and Reagents
-
(R)-Esmolol and (S)-Esmolol reference standards
-
S-(-)-propranolol as internal standard (IS)
-
Human plasma
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Phosphate buffer (0.02 M, pH 4.5)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
2. Sample Preparation and Derivatization
-
Pipette 500 µL of plasma into a glass tube.
-
Add 50 µL of the internal standard working solution (e.g., S-(-)-propranolol at 10 µg/mL).
-
Add 250 µL of 0.1 M NaOH and vortex.
-
Add 5 mL of dichloromethane, vortex for 5 minutes, and centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of dichloromethane.
-
Add 100 µL of GITC solution (10 mg/mL in dichloromethane).
-
Vortex and allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. HPLC-UV Conditions
-
HPLC System: Agilent 1100 series or equivalent with a UV detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 4.5) (55:45, v/v)[2][3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
4. Data Analysis
-
Integrate the peak areas for the two diastereomeric derivatives and the internal standard derivative.
-
Follow the same procedure for data analysis as described in Protocol 1.
Visualizations
Caption: General workflow for the chiral separation of esmolol enantiomers.
References
- 1. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of the enantiomers of esmolol and its acid metabolite in human plasma by reversed phase liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential interferences with Esmolol-d7 hydrochloride in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interferences during the bioanalysis of Esmolol using Esmolol-d7 hydrochloride as an internal standard.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for Esmolol and/or Esmolol-d7
Question: My chromatographic peaks for Esmolol and its internal standard are showing significant tailing or asymmetry. What are the potential causes and how can I fix this?
Answer:
Poor peak shape is often related to chromatographic conditions or interactions with the analytical column. Here are the common culprits and troubleshooting steps:
-
Secondary Interactions: Residual silanol groups on the silica-based column can interact with the basic amine group of Esmolol, leading to peak tailing.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2-4 using formic acid or acetic acid) to keep the amine group protonated and minimize secondary interactions.
-
Ionic Strength: Increase the ionic strength of the mobile phase by adding a small amount of an ammonium salt (e.g., 10-20 mM ammonium formate or acetate). This can help shield the silanol groups.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid particle column) that is less prone to secondary interactions.
-
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of matrix components can lead to a deterioration in column performance.
-
Solution:
-
Guard Column: Use a guard column to protect your analytical column.
-
Washing Protocol: Implement a robust column washing protocol between runs, potentially including a stronger solvent than your mobile phase, to remove strongly retained matrix components.
-
Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.
-
-
Issue 2: Inconsistent or Low Internal Standard (Esmolol-d7) Response
Question: I am observing a variable or consistently low signal for my internal standard, Esmolol-d7 hydrochloride, across my sample batch. What could be causing this?
Answer:
Variability in the internal standard (IS) response is a critical issue as it can compromise the accuracy and precision of your quantitative results. The primary suspects are matrix effects and issues with sample preparation.
-
Matrix Effects (Ion Suppression or Enhancement): Co-eluting endogenous components from the biological matrix can interfere with the ionization of Esmolol-d7 in the mass spectrometer source.[1][2][3] This can either suppress or enhance the signal.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
-
Solutions:
-
Improve Chromatographic Separation: Modify your LC gradient to separate Esmolol-d7 from the interfering matrix components.
-
Enhance Sample Preparation: Standard protein precipitation (PPT) can be insufficient for removing all interfering phospholipids.[4] Consider more rigorous sample cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
-
-
Sample Preparation Inconsistency: Errors during the sample preparation steps can lead to variable IS concentrations.
-
Solution:
-
Pipetting: Verify the accuracy and precision of all pipettes used for adding the IS and for all dilution steps.
-
Extraction Efficiency: Ensure your extraction method is robust and reproducible. A low or variable recovery of the IS will impact its signal.
-
-
Issue 3: Interference Peak at the Retention Time of the Analyte or Internal Standard
Question: I see an interfering peak in my blank matrix samples at the same retention time as Esmolol or Esmolol-d7. What is the source of this interference?
Answer:
An interfering peak in blank samples points towards either contamination or the presence of an endogenous compound that is isobaric with your analyte or IS.
-
Metabolite Interference: Esmolol is rapidly hydrolyzed to a primary acid metabolite.[5][6][7] While this metabolite has a different mass, other metabolites could potentially be isobaric or interfere. In some cases, metabolites can revert to the parent drug in the ion source.[8][9]
-
Solution: Adjust your chromatographic method to achieve separation between the analyte and the interfering metabolite. High-resolution mass spectrometry can also help differentiate between compounds with the same nominal mass but different elemental compositions.
-
-
Cross-Contamination: Carryover from a high concentration sample to a subsequent blank injection can be a cause.
-
Solution:
-
Injector Wash: Optimize the injector wash protocol, using a strong solvent to ensure the needle and loop are thoroughly cleaned between injections.
-
Injection Order: Avoid injecting a blank sample immediately after a high-concentration calibration standard or QC sample.
-
-
-
Endogenous Interference: Some endogenous matrix components may have the same mass and retention time as your analyte.
-
Solution: A more selective sample preparation method (e.g., SPE) can help remove these interferences. Modifying the chromatography is also a viable solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of interference in an Esmolol bioanalytical assay?
A1: The most common sources of interference are:
-
Matrix Effects: Ion suppression or enhancement from co-eluting phospholipids and other endogenous components in plasma or blood.[1][2][3]
-
Metabolites: Esmolol's primary acid metabolite has a longer half-life and is present in significant concentrations.[6][7] While not isobaric, it can potentially interfere chromatographically if not well-resolved. Other minor metabolites could also be a source of interference.
-
Co-administered Drugs: Patients receiving Esmolol may be on other medications. It is crucial to test for potential interference from commonly co-administered drugs.
-
Sample Collection and Handling: Anticoagulants, stabilizers, or materials leaching from collection tubes can be sources of interference.[10]
Q2: My Esmolol-d7 internal standard contains a small percentage of unlabeled Esmolol. How will this affect my results?
A2: This is a form of cross-signal contribution.[11] The presence of unlabeled Esmolol in your IS spiking solution will lead to a positive bias in your measurements, especially at the lower limit of quantitation (LLOQ). The contribution of the unlabeled analyte in the IS should be assessed. If the response of the unlabeled Esmolol in the IS solution is more than 5% of the analyte response at the LLOQ, a purer standard may be required, or the contribution will need to be mathematically corrected.
Q3: How can I quantitatively assess matrix effects for my Esmolol assay?
A3: The most common method is the post-extraction spike experiment.[4] This involves comparing the response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.
Experimental Protocol: Quantitative Assessment of Matrix Factor
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Esmolol and Esmolol-d7 into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. After the final evaporation step, spike the dried extract with Esmolol and Esmolol-d7 to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Esmolol and Esmolol-d7 into the blank biological matrix before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
| Parameter | Calculation | Ideal Value |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | Close to 1.0 |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | High and consistent |
| Process Efficiency (PE) | (Peak Area in Set C) / (Peak Area in Set A) | High and consistent |
A Matrix Factor < 1.0 indicates ion suppression, while a value > 1.0 indicates ion enhancement.
Representative Data for Matrix Effect Assessment:
| Lot # | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | Matrix Factor | IS Peak Area (Set A) | IS Peak Area (Set B) | IS-Normalized MF |
| 1 | 150,234 | 125,678 | 0.84 | 205,432 | 170,987 | 0.83 |
| 2 | 151,567 | 118,954 | 0.78 | 206,111 | 162,543 | 0.79 |
| 3 | 149,876 | 130,123 | 0.87 | 204,589 | 179,567 | 0.88 |
| 4 | 152,112 | 122,543 | 0.81 | 205,890 | 165,432 | 0.80 |
| 5 | 150,987 | 128,765 | 0.85 | 206,321 | 175,432 | 0.85 |
| 6 | 151,345 | 120,432 | 0.79 | 205,543 | 163,876 | 0.80 |
| Mean | 151,020 | 124,416 | 0.82 | 205,648 | 169,640 | 0.82 |
| CV% | 0.6% | 3.8% | 4.2% | 0.3% | 3.9% | 4.1% |
The IS-Normalized Matrix Factor is calculated as (Matrix Factor of Analyte) / (Matrix Factor of IS). A CV% of <15% is generally considered acceptable.
Q4: Can Esmolol's rapid metabolism in blood affect sample stability and analysis?
A4: Yes. Esmolol is rapidly metabolized by red blood cell esterases.[5][12][13] This can lead to underestimation of the true concentration if sample handling is not properly controlled.
Sample Handling Protocol to Ensure Stability:
Caption: Recommended workflow for blood sample processing to ensure Esmolol stability.
It is crucial to inhibit esterase activity immediately after blood collection. This is typically achieved by using collection tubes containing sodium fluoride (NaF) or by adding an esterase inhibitor to the plasma immediately after separation. Samples should be kept on ice at all times and frozen at -70°C or lower as soon as possible.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. youtube.com [youtube.com]
- 8. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Esmolol - WikiAnesthesia [wikianesthesia.org]
- 13. Esmolol - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing LC-MS Parameters for Esmolol-d7 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of Esmolol-d7 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Esmolol-d7 hydrochloride in positive electrospray ionization (ESI+) mode?
A1: For Esmolol-d7 hydrochloride, the expected precursor ion ([M+H]⁺) is approximately m/z 303.2. While specific product ions for the d7 variant are not explicitly detailed in the provided literature, they would be expected to be 7 mass units higher than the major product ions of unlabeled Esmolol. For Esmolol, a common transition is monitored at m/z 296.2.[1][2] A likely product ion for Esmolol-d7 would therefore be around m/z 123.1, corresponding to the deuterated isopropylamine fragment.
Q2: What type of analytical column is suitable for the separation of Esmolol-d7?
A2: A reverse-phase C18 column is a common and suitable choice for the separation of Esmolol and its deuterated analogs.[2] For more specialized applications, such as separating enantiomers, a chiral column would be necessary.[3]
Q3: What are typical mobile phase compositions for LC-MS analysis of Esmolol-d7?
A3: A typical mobile phase for reverse-phase chromatography of Esmolol involves a gradient of acetonitrile or methanol with an aqueous component containing a modifier like formic acid to improve ionization.[1][2] For example, a gradient elution with methanol and 0.05% formic acid in water has been successfully used.[1][2] Another option includes a mobile phase of acetonitrile-methanol-phosphate buffer.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected for Esmolol-d7
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values are correctly entered for Esmolol-d7 ([M+H]⁺ ≈ 303.2). Optimize the collision energy to ensure proper fragmentation. |
| Suboptimal Ionization Source Parameters | Optimize the ESI source parameters, including spray voltage (a typical starting point is 4.5 kV), capillary temperature (around 320°C), and nebulizing gas flow rate.[4] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is suitable for positive ionization. The addition of a small amount of formic acid (e.g., 0.1%) will help in the protonation of Esmolol-d7. |
| Sample Degradation | Prepare fresh standards and samples. Esmolol is an ester and can be susceptible to degradation.[5] |
| Column Contamination | Flush the column with a strong solvent mixture (e.g., 90:10 acetonitrile:water) to remove potential contaminants.[6] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample.[7] |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[7] |
| Column Degradation | Check the column performance with a known standard. If performance has deteriorated, replace the column. |
| Secondary Interactions with Column | Add a small amount of a competing base, such as triethylamine, to the mobile phase to reduce peak tailing if silanol interactions are suspected. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[6] |
| Contaminated Ion Source | Clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions.[8] |
| Leaks in the LC System | Check all fittings and connections for any signs of leaks. |
| Carryover from Previous Injections | Implement a robust needle and injection port washing procedure between samples.[6] |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for Esmolol-d7
-
Direct Infusion: Prepare a 1 µg/mL solution of Esmolol-d7 hydrochloride in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion Setup: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Precursor Ion Identification: Acquire a full scan mass spectrum in positive ESI mode to confirm the presence of the [M+H]⁺ ion at m/z 303.2.
-
Product Ion Scan: Select the precursor ion (m/z 303.2) and perform a product ion scan by ramping the collision energy (e.g., from 5 to 40 eV) to identify the most abundant and stable product ions.
-
MRM Transition Selection: Choose the most intense and specific precursor-product ion transition for Multiple Reaction Monitoring (MRM) analysis.
Protocol 2: LC-MS Method Development for Esmolol-d7
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS Detection: ESI+ with MRM using the optimized transition from Protocol 1.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Ion (Esmolol) | 296.2 m/z | [1][2] |
| Product Ion (Esmolol) | 282.2 m/z | [1][2] |
| Precursor Ion (Esmolol-d7) | ~303.2 m/z | Calculated |
| Spray Voltage | 4.5 kV | |
| Capillary Temperature | 320 °C | |
| Sheath Gas Flow Rate | 40 arb | |
| Auxiliary Gas Flow Rate | 10 arb | |
| Collision Energy (NCE) | 15, 30, 50 |
Visualizations
Caption: Workflow for optimizing LC-MS/MS parameters for Esmolol-d7 analysis.
Caption: Decision tree for troubleshooting common LC-MS issues.
References
- 1. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Gas chromatographic-mass spectrometric assay for the ultra-short-acting beta-blocker esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Esmolol-d7 hydrochloride storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Esmolol-d7 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Esmolol-d7 hydrochloride solid?
A1: Esmolol-d7 hydrochloride solid should be stored at -20°C for long-term stability.[1][2] It is supplied as a crystalline solid and should be kept in a tightly closed container in a dry and well-ventilated place.[3] For shipping, it is typically sent at room temperature in the continental US, though this may vary for other locations.[1]
Q2: How should I handle Esmolol-d7 hydrochloride in the laboratory?
A2: When handling Esmolol-d7 hydrochloride, it is crucial to avoid contact with skin and eyes, as well as inhalation of dust.[4][5] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Ensure adequate ventilation, and wash hands thoroughly after handling.[3][6] Facilities should be equipped with an eyewash station and a safety shower.[4][6]
Q3: What is the stability of Esmolol-d7 hydrochloride in its solid form?
A3: When stored correctly at -20°C, Esmolol-d7 hydrochloride is stable for at least four years.[1][2]
Q4: How do I prepare stock solutions of Esmolol-d7 hydrochloride?
A4: To prepare a stock solution, dissolve the Esmolol-d7 hydrochloride solid in a solvent of choice, which should be purged with an inert gas.[2] Esmolol-d7 hydrochloride is soluble in organic solvents like methanol, ethanol, DMSO, and dimethylformamide (DMF).[1][2]
Q5: What are the solubilities of Esmolol-d7 hydrochloride in common solvents?
A5: The solubility of Esmolol hydrochloride (and by extension, Esmolol-d7 hydrochloride) is approximately 25 mg/mL in ethanol, DMSO, and DMF.[2] It is also soluble in methanol.[1] For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[2]
Q6: How stable are aqueous solutions of Esmolol-d7 hydrochloride?
A6: It is not recommended to store aqueous solutions for more than one day.[2] For experimental use, fresh solutions should be prepared.
Q7: What are the known incompatibilities of Esmolol hydrochloride?
A7: Esmolol hydrochloride should not be mixed with sodium bicarbonate solutions.[7] It is also incompatible with strong oxidizing agents and strong acids.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | - Verify that the solid compound has been stored at -20°C.- Ensure that stock solutions were prepared with high-purity, dry solvents.- Prepare fresh aqueous solutions for each experiment, as they are not stable for more than 24 hours.[2]- Avoid exposure of solutions to strong light and high temperatures.[] |
| Precipitate formation in aqueous solutions. | Exceeded solubility limit or temperature fluctuations. | - Ensure the concentration does not exceed the solubility in the chosen buffer (approx. 10 mg/mL in PBS, pH 7.2).[2]- Gently warm the solution to see if the precipitate redissolves. If not, prepare a fresh, less concentrated solution. |
| Inconsistent results between experimental batches. | Variation in solution preparation or age of the solution. | - Standardize the protocol for solution preparation, including the solvent, concentration, and mixing method.- Always use freshly prepared aqueous solutions for each experiment to avoid degradation. |
| Discoloration of the solid compound. | Potential degradation due to exposure to light, moisture, or improper temperature. | - Discard the discolored compound and use a fresh vial that has been properly stored.- Review storage procedures to prevent future occurrences. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Storage Temperature (Solid) | -20°C | [1][2] |
| Stability (Solid at -20°C) | ≥ 4 years | [1][2] |
| Solubility in Ethanol, DMSO, DMF | ~25 mg/mL | [2] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [2] |
| Aqueous Solution Stability | ≤ 1 day | [2] |
Experimental Protocol: Preparation of an Aqueous Working Solution
-
Equilibration: Allow the vial of Esmolol-d7 hydrochloride solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a well-ventilated area, and using appropriate personal protective equipment, accurately weigh the desired amount of the solid compound.
-
Dissolution in Organic Solvent (for stock solution):
-
Preparation of Aqueous Working Solution:
-
Further dilute the stock solution into your aqueous buffer or isotonic saline to the final desired concentration for your experiment.[2]
-
Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[2]
-
Alternatively, for an organic solvent-free solution, directly dissolve the solid in the aqueous buffer, ensuring the concentration does not exceed its aqueous solubility (approx. 10 mg/mL in PBS, pH 7.2).[2]
-
-
Usage: Use the freshly prepared aqueous solution immediately for your experiments. Do not store for more than 24 hours.[2]
Visual Guides
Caption: Workflow for proper handling of Esmolol-d7 hydrochloride.
Caption: Troubleshooting guide for Esmolol-d7 hydrochloride experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. globalrph.com [globalrph.com]
- 8. wgcriticalcare.com [wgcriticalcare.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Esmolol-d7 HCl in HPLC
Welcome to the technical support center for resolving poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Esmolol-d7 HCl. This guide is intended for researchers, scientists, and drug development professionals to diagnose and rectify common chromatographic problems, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Esmolol-d7 HCl and why is its peak shape in HPLC important?
Esmolol-d7 HCl is a deuterated internal standard for Esmolol, an ultra-short-acting beta-1 selective adrenergic receptor blocker. In bioanalytical and pharmaceutical quality control assays, a symmetrical, well-defined chromatographic peak is essential for accurate quantification. Poor peak shape, such as tailing or fronting, can lead to inaccurate integration, reduced sensitivity, and compromised resolution from other components in the sample matrix.
Q2: What are the common causes of poor peak shape for Esmolol-d7 HCl?
Poor peak shape for basic compounds like Esmolol-d7 HCl in reversed-phase HPLC is often attributed to:
-
Secondary Silanol Interactions: Esmolol is a basic compound with a pKa of approximately 9.5.[1][2][3][4] At mid-range pH values, residual silanol groups on the surface of silica-based columns can be ionized and interact with the protonated form of Esmolol-d7, leading to peak tailing.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Esmolol-d7, the analyte can exist in both ionized and non-ionized forms, resulting in peak broadening or splitting.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.
-
Extra-column Effects: Issues such as excessive tubing length, large detector cell volume, or improper connections can contribute to band broadening and peak asymmetry.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a decline in performance and poor peak shapes.
Q3: How does the mobile phase pH affect the peak shape of Esmolol-d7 HCl?
The mobile phase pH is a critical parameter for controlling the peak shape of basic compounds. By adjusting the pH, you can control the ionization state of both the analyte and the stationary phase. For Esmolol-d7 HCl, a low pH mobile phase (typically around 2-3) is often employed.[8] At this pH, the residual silanol groups on the silica packing are protonated and thus less likely to interact with the positively charged Esmolol-d7 molecule, resulting in a more symmetrical peak.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting poor peak shape for Esmolol-d7 HCl.
Initial Assessment
Before making any changes to your method, it is important to characterize the problem:
-
Observe the Peak Shape: Is the peak tailing (asymmetrical with a drawn-out latter half), fronting (asymmetrical with a leading edge), or split?
-
Quantify the Asymmetry: Calculate the peak asymmetry factor (As) or tailing factor (Tf). A value of 1 indicates a perfectly symmetrical peak. Values greater than 1.2 often indicate a problem that needs to be addressed.
-
Check All Peaks: Are all peaks in the chromatogram showing poor shape, or is it specific to Esmolol-d7 HCl? If all peaks are affected, it may indicate a system-wide issue.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues.
Caption: A step-by-step workflow for troubleshooting poor peak shape of Esmolol-d7 HCl in HPLC.
Detailed Troubleshooting Steps in Q&A Format
Q: My Esmolol-d7 HCl peak is tailing. What should I do first?
A: The most common cause of tailing for basic compounds is secondary interaction with silanol groups. The first and most effective step is to adjust the mobile phase pH.
-
Action: Lower the mobile phase pH to a range of 2.5 - 3.5 using an appropriate buffer (e.g., phosphate or formate buffer). This will protonate the silanol groups on the stationary phase, minimizing their interaction with the positively charged Esmolol-d7 HCl.
Q: I've lowered the pH, but the peak is still tailing. What's the next step?
A: If adjusting the pH is not sufficient, consider the following:
-
Column Chemistry: Ensure you are using a high-quality, end-capped C18 or a similar reversed-phase column. End-capping is a process that covers many of the residual silanol groups. For particularly stubborn tailing, consider a column with a different stationary phase chemistry, such as one with a polar-embedded group.
-
Mobile Phase Modifier: For methods not coupled with mass spectrometry, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the residual silanol groups. However, be aware that TEA can be difficult to remove from the system.
-
Organic Modifier: The choice of organic solvent in the mobile phase can influence peak shape. Sometimes, switching from acetonitrile to methanol, or using a mixture of both, can improve peak symmetry.
Q: My peak is fronting. What does this indicate?
A: Peak fronting is often a sign of column overload.
-
Action: Try diluting your sample and injecting a smaller volume. If the peak shape improves, you have confirmed that the issue is mass overload. You may need to adjust your sample concentration or injection volume accordingly.
Q: All the peaks in my chromatogram are broad or tailing. What should I investigate?
A: When all peaks are affected, the problem is likely related to the HPLC system rather than a specific chemical interaction.
-
Check for Column Voids: A void at the head of the column can cause significant band broadening. This can be caused by pressure shocks or operating outside the column's recommended pH range.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible. Check all fittings to make sure they are properly connected and not contributing to dead volume.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks. Whenever possible, dissolve the sample in the mobile phase.
Data Presentation
The following tables summarize the expected impact of various parameters on the peak shape of a basic compound like Esmolol-d7 HCl. The Asymmetry Factor (As) is used as a quantitative measure of peak tailing, where a value of 1.0 represents a perfectly symmetrical peak.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Asymmetry Factor (As) | Rationale |
| 7.0 | > 1.5 | At neutral pH, residual silanols are ionized, leading to strong secondary interactions with the basic analyte. |
| 4.5 | 1.2 - 1.5 | As the pH decreases, some silanols are protonated, reducing tailing. |
| 3.0 | 1.0 - 1.2 | At low pH, most silanols are protonated, minimizing secondary interactions and resulting in improved peak symmetry. |
Table 2: Troubleshooting Summary and Expected Outcomes
| Parameter Adjusted | Action | Expected Outcome on Asymmetry Factor (As) |
| Mobile Phase pH | Decrease pH from 7.0 to 3.0 | Decrease from >1.5 to ~1.1 |
| Column Chemistry | Switch from a non-end-capped to an end-capped C18 column | Significant decrease in As |
| Sample Concentration | Dilute sample by a factor of 10 | If fronting, As will move closer to 1.0 |
| Mobile Phase Modifier | Add 0.1% Triethylamine (TEA) to the mobile phase (non-MS) | Decrease in As, especially at mid-range pH |
| Organic Modifier | Change from Acetonitrile to Methanol | Variable, may improve or worsen peak shape depending on the specific interactions |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 7.0, 4.5, and 3.0) using a suitable buffer system (e.g., 10 mM ammonium formate).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Buffered aqueous solution (as prepared above)
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a suitable gradient (e.g., 30% B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 275 nm)
-
-
Analysis: Inject a standard solution of Esmolol-d7 HCl using each mobile phase composition.
-
Evaluation: Compare the chromatograms and calculate the asymmetry factor for the Esmolol-d7 HCl peak at each pH.
Protocol 2: Evaluation of Column Overload
-
Prepare Sample Dilutions: Prepare a series of dilutions of the Esmolol-d7 HCl sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Chromatographic Conditions: Use the optimized HPLC method from Protocol 1 (or your current method).
-
Analysis: Inject a constant volume (e.g., 5 µL) of each dilution.
-
Evaluation: Observe the peak shape for each concentration. If the asymmetry factor improves significantly at lower concentrations, the original sample was likely overloaded.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical interactions leading to peak tailing for basic compounds and the logical approach to mitigating them.
Caption: The mechanism of peak tailing for basic analytes and strategies to achieve a symmetrical peak.
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. High-performance liquid chromatographic method for the determination of esmolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. uhplcs.com [uhplcs.com]
Technical Support Center: Analysis of Esmolol with Esmolol-d7 HCl
Welcome to the technical support center for the bioanalysis of esmolol using its stable isotope-labeled internal standard, Esmolol-d7 HCl. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of esmolol?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of esmolol from biological matrices like plasma or serum, these effects can manifest as either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity).[2] This can lead to inaccurate and imprecise quantification of esmolol.[2] Common sources of matrix effects in bioanalysis include phospholipids, salts, endogenous metabolites, and anticoagulants.[3][4]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Esmolol-d7 HCl used, and is it always effective against matrix effects?
A2: A SIL-IS, such as Esmolol-d7 HCl, is considered the "gold standard" for internal standards in quantitative LC-MS/MS assays.[5] Because it has nearly identical physicochemical properties to esmolol, it is expected to co-elute and experience similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, variations in ionization due to matrix effects should be compensated for, leading to more accurate and precise results.[5]
However, a SIL-IS may not always perfectly compensate for matrix effects. A phenomenon known as differential matrix effects can occur, where the analyte and the SIL-IS are affected differently by the matrix. This can be caused by slight differences in their chromatographic retention times due to the deuterium isotope effect, leading them to elute in regions with varying degrees of ion suppression.[6]
Q3: How can I quantitatively assess matrix effects for esmolol and Esmolol-d7 HCl during method validation?
A3: The most common approach is the post-extraction spike method to determine the Matrix Factor (MF).[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase).
The formulas for calculation are as follows:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)[2]
-
Internal Standard (IS) Normalized MF = (MF of Analyte) / (MF of IS)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[2] According to regulatory guidelines from agencies like the FDA and EMA, the coefficient of variation (CV) of the IS-normalized MF from at least six different lots of the biological matrix should not exceed 15%.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: High variability in esmolol concentrations between different plasma lots.
Possible Cause: Lot-to-lot variability in matrix effects. The composition of plasma can differ between individuals, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Evaluate Matrix Factor Across Multiple Lots: During method validation, assess the matrix factor for both esmolol and Esmolol-d7 HCl in at least six different lots of blank plasma.[7]
-
Calculate IS-Normalized Matrix Factor: Ensure the CV of the IS-normalized MF across these lots is ≤15%. If the variability is high, it indicates that Esmolol-d7 HCl is not adequately compensating for the lot-to-lot differences in matrix effects.
-
Optimize Sample Preparation: Consider more rigorous sample clean-up procedures to remove interfering components. Techniques like solid-phase extraction (SPE) or phospholipid removal plates (e.g., HybridSPE) are generally more effective at reducing matrix effects than simple protein precipitation (PPT).[8][9]
-
Chromatographic Separation: Improve the chromatographic separation of esmolol from the regions where matrix components, particularly phospholipids, elute.[2] This can be achieved by modifying the mobile phase gradient or using a different stationary phase.
Issue 2: The peak area of the internal standard (Esmolol-d7 HCl) is significantly lower in study samples compared to calibration standards.
Possible Cause: Severe and inconsistent ion suppression affecting the internal standard. This can happen in samples with high levels of interfering substances, such as hemolyzed or lipemic plasma.[1]
Troubleshooting Steps:
-
Investigate Sample Quality: Visually inspect the problematic samples for signs of hemolysis (reddish tint) or lipemia (cloudiness).
-
Assess Impact of Hemolysis and Lipemia: During method development, evaluate the matrix effect in artificially prepared hemolyzed and lipemic plasma samples.[6] This helps to understand the robustness of the method.
-
Dilution: In some cases, diluting the affected sample with blank matrix can mitigate the matrix effect.[9] However, this approach is dependent on having a sufficiently sensitive assay.
-
Re-evaluate Sample Extraction: If certain sample types consistently show this issue, the chosen sample preparation method may not be adequate. A switch from protein precipitation to liquid-liquid extraction (LLE) or SPE might be necessary to achieve a cleaner extract.[8]
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor
This protocol describes the quantitative assessment of matrix effects using the post-extraction spike method.
-
Prepare Blank Matrix Extracts: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using the validated sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of esmolol and Esmolol-d7 HCl in the reconstitution solvent at low and high concentrations corresponding to your quality control (QC) samples.
-
Spike Extracted Matrix: Spike the blank matrix extracts from each lot with the esmolol and Esmolol-d7 HCl solutions prepared in step 2.
-
Analysis: Analyze the spiked matrix extracts and the neat solutions by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF), the IS-Normalized MF, and the coefficient of variation (CV%) for the IS-Normalized MF across the different lots.
Table 1: Example Data for Matrix Factor Assessment
| Plasma Lot | Esmolol Peak Area (Spiked Extract) | Esmolol Peak Area (Neat Solution) | Esmolol MF | Esmolol-d7 HCl Peak Area (Spiked Extract) | Esmolol-d7 HCl Peak Area (Neat Solution) | Esmolol-d7 HCl MF | IS-Normalized MF |
| 1 | 45,210 | 50,100 | 0.90 | 22,150 | 25,050 | 0.88 | 1.02 |
| 2 | 42,350 | 50,100 | 0.85 | 20,980 | 25,050 | 0.84 | 1.01 |
| 3 | 48,990 | 50,100 | 0.98 | 24,300 | 25,050 | 0.97 | 1.01 |
| 4 | 40,150 | 50,100 | 0.80 | 20,030 | 25,050 | 0.80 | 1.00 |
| 5 | 46,780 | 50,100 | 0.93 | 23,070 | 25,050 | 0.92 | 1.01 |
| 6 | 44,100 | 50,100 | 0.88 | 21,800 | 25,050 | 0.87 | 1.01 |
| Mean | 0.89 | 0.88 | 1.01 | ||||
| Std Dev | 0.06 | 0.06 | 0.01 | ||||
| CV (%) | 7.1% | 6.3% | 0.5% |
In this example, the CV of the IS-Normalized MF is 0.5%, which is well within the acceptable limit of 15%.
Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This protocol outlines a workflow to compare the effectiveness of different sample preparation methods in minimizing matrix effects.
Caption: Workflow for comparing sample preparation techniques.
Visualizations
Logical Relationship: Causes and Mitigation of Matrix Effects
This diagram illustrates the common causes of matrix effects and the strategies to minimize their impact on the analysis of esmolol.
Caption: Causes of matrix effects and mitigation strategies.
This technical support center provides a foundational understanding and practical guidance for addressing matrix effects in the analysis of esmolol with Esmolol-d7 HCl. For further, in-depth troubleshooting, consulting regulatory guidelines and the scientific literature for method development and validation is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elearning.unite.it [elearning.unite.it]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol-d7 Hydrochloride Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways and products of Esmolol-d7 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to assist with experimental challenges.
Disclaimer: Esmolol-d7 hydrochloride is a deuterated analog of Esmolol hydrochloride. While the degradation pathways are expected to be identical, this guide is based on data for the non-deuterated compound. It is recommended to confirm these findings for the deuterated form through specific analytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Esmolol hydrochloride?
A1: The primary degradation pathways for Esmolol hydrochloride are hydrolysis and dimerization.[] Hydrolysis involves the cleavage of the ester bond, leading to the formation of an acid metabolite and methanol.[] Dimerization can also occur under certain stress conditions.
Q2: What are the known degradation products of Esmolol hydrochloride?
A2: Several degradation products of Esmolol have been identified and are often referred to by "EP" numbers. These include hydrolytic products like Esmolol acid (EP1) and its subsequent esterification product (EP3), as well as various dimeric impurities.[] A comprehensive study identified a total of 20 impurities, 14 of which were newly found.
Q3: What conditions can cause the degradation of Esmolol-d7 hydrochloride?
A3: Esmolol hydrochloride is susceptible to degradation under several conditions, including:
-
Hydrolytic conditions: Both acidic and basic environments promote the hydrolysis of the ester linkage.[]
-
Oxidative stress: Exposure to oxidizing agents can lead to the formation of specific degradation products.[]
-
Thermal stress: Elevated temperatures can accelerate the degradation process.[]
-
Photolytic stress: Exposure to light can also induce degradation.[]
Q4: Is there a recommended stability-indicating method for analyzing Esmolol-d7 hydrochloride and its degradation products?
A4: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the determination of Esmolol hydrochloride and its related impurities.[2] Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is another powerful technique for impurity profiling and identification.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of Esmolol-d7 hydrochloride degradation.
Issue 1: Poor resolution or peak tailing in HPLC analysis.
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase. Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.
-
Troubleshooting Step: Whenever possible, dissolve and inject the Esmolol-d7 hydrochloride sample in the mobile phase itself. If solubility is an issue, ensure the injection solvent is of lower eluotropic strength than the mobile phase.
Issue 2: Inconsistent retention times.
-
Possible Cause: Fluctuations in column temperature. Even minor temperature changes can lead to shifts in retention times.
-
Troubleshooting Step: Use a column thermostat to maintain a consistent temperature throughout the analysis.
Issue 3: No degradation observed after stress testing.
-
Possible Cause: The stress conditions were not stringent enough.
-
Troubleshooting Step: For hydrolytic degradation, if no degradation is observed at room temperature, consider increasing the temperature to 50-60°C. The duration of the stress test can also be extended, but it is generally not recommended to exceed seven days.
Issue 4: Excessive degradation (more than 20%) observed.
-
Possible Cause: The stress conditions were too harsh. The goal of a forced degradation study is typically to achieve 5-20% degradation.[3]
-
Troubleshooting Step: Reduce the severity of the stress conditions. This can be achieved by lowering the temperature, decreasing the concentration of the acid, base, or oxidizing agent, or reducing the exposure time.
Quantitative Data Summary
The following table summarizes the typical extent of degradation observed for Esmolol hydrochloride under various forced degradation conditions. The target degradation for such studies is generally between 5-20%.[3]
| Stress Condition | Reagent/Parameter | Duration | Temperature | Typical Degradation (%) | Primary Degradation Products |
| Acid Hydrolysis | 1 M HCl | 30 min | Not Specified | 5-20 | Esmolol acid (EP1) |
| Base Hydrolysis | 0.1 M NaOH | 5 min | Not Specified | 5-20 | Esmolol acid (EP1) |
| Oxidation | 30% v/v H₂O₂ | 5 hours | 65°C | 5-20 | Oxidative degradants |
| Thermal | Solid State | 5 hours | 90°C | 5-20 | Thermal degradants |
| Photolytic | Light Exposure | Not Specified | Not Specified | 5-20 | Photolytic degradants |
Note: This table provides a general overview. Actual degradation rates will vary depending on the specific experimental conditions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Esmolol-d7 hydrochloride.
-
Preparation of Stock Solution: Prepare a stock solution of Esmolol-d7 hydrochloride in a suitable solvent (e.g., mobile phase).
-
Acid Hydrolysis: Treat the stock solution with 1 M hydrochloric acid. After a specified time (e.g., 30 minutes), neutralize the solution with an equivalent amount of sodium hydroxide.
-
Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide. After a specified time (e.g., 5 minutes), neutralize the solution with an equivalent amount of hydrochloric acid.
-
Oxidative Degradation: Treat the stock solution with 30% v/v hydrogen peroxide and heat at 65°C for 5 hours.
-
Thermal Degradation: Expose the solid Esmolol-d7 hydrochloride to dry heat at 90°C for 5 hours. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to a light source as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS method.
Visualizations
Caption: Esmolol-d7 Hydrochloride Degradation Pathways.
Caption: Experimental Workflow for Degradation Analysis.
References
Improving recovery of Esmolol-d7 hydrochloride during sample preparation
Welcome to the technical support center for optimizing the recovery of Esmolol-d7 hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Esmolol-d7 hydrochloride and why is it used in sample preparation?
Esmolol-d7 hydrochloride is a deuterium-labeled analog of Esmolol.[1] It is commonly used as an internal standard (IS) for the quantification of Esmolol in biological samples by GC- or LC-MS.[1][2] Using a stable isotope-labeled internal standard like Esmolol-d7 improves the accuracy and precision of analytical methods by compensating for variability during sample preparation and analysis.[1]
Q2: What are the general causes of low recovery for a deuterated internal standard?
Low recovery of a deuterated standard, like Esmolol-d7 hydrochloride, typically points to a systemic issue within the sample preparation workflow. Common causes include:
-
Sub-optimal Extraction Conditions: The chosen solvent system or pH may not be suitable for the analyte.[3]
-
Inappropriate Method Selection: The chosen technique (e.g., LLE, SPE) may not be ideal for the analyte's chemical properties.
-
Analyte Degradation: The compound may be unstable under certain pH, temperature, or light conditions.[4]
-
Non-Specific Adsorption: The analyte may adhere to the surfaces of labware, such as plastic tubes or pipette tips.[5]
-
Procedural Errors: Inconsistent execution of the protocol, such as improper mixing or incorrect volumes, can lead to variable and low recovery.[5]
Q3: My recovery is low for both my analyte (Esmolol) and the internal standard (Esmolol-d7 HCl). What should I investigate?
When both the analyte and the internal standard show poor recovery, the issue likely lies with the overall extraction procedure, as the IS is designed to mimic the behavior of the analyte.[3] Key areas to troubleshoot include:
-
Extraction Solvent/Method: Re-evaluate the chosen solvent's polarity and the extraction method's suitability for Esmolol, which is a relatively hydrophilic compound.[3][6]
-
pH Adjustment: The pH of the sample may not be optimized for maximum extraction efficiency.[7][8]
-
Solid-Phase Extraction (SPE) Issues: If using SPE, common problems include incorrect sorbent selection, insufficient elution solvent strength, or overloading the cartridge.[5][9]
-
Liquid-Liquid Extraction (LLE) Issues: For LLE, problems can arise from an unfavorable partition coefficient, emulsion formation, or an insufficient solvent-to-sample volume ratio.[4][10]
Q4: My Esmolol-d7 HCl recovery is acceptable, but my Esmolol analyte recovery is low. What does this suggest?
This scenario usually indicates a problem that occurs before the addition of the internal standard.[3] A primary cause is analyte instability, where the native Esmolol may be degrading during sample collection, storage, or initial processing steps.[3][4] To mitigate this, it is crucial to add the deuterated internal standard as early as possible in the sample preparation workflow.
Q5: I'm observing a slightly different retention time for Esmolol-d7 HCl compared to Esmolol. Is this normal?
Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect".[3][11] Deuterated compounds can sometimes elute slightly earlier in reversed-phase chromatography.[11][12] While this is not necessarily a problem, it's important to ensure that the chromatographic method can adequately resolve the two peaks and that this separation does not lead to differential matrix effects, where one compound elutes in a region of higher ion suppression than the other.[12]
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for purifying and concentrating analytes from complex matrices.[13] However, various factors can lead to poor recovery. The following guide helps diagnose and resolve these issues.
Initial Diagnostic Step: To pinpoint where the analyte is being lost, it is critical to collect and analyze the fractions from each step of the SPE process (sample load, wash, and elution).[13][14] This will determine if the analyte failed to bind to the sorbent, was prematurely washed away, or failed to elute.[14]
SPE Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
|---|---|---|---|
| Analyte lost during sample loading | Incorrect Sorbent Choice: The sorbent's retention mechanism does not match the analyte's chemistry. For Esmolol (hydrophilic), a very non-polar sorbent may not provide adequate retention. | Choose a sorbent with the appropriate retention mechanism (e.g., reversed-phase like C18 or a polymeric sorbent for polar compounds). | [9] |
| Sample pH / Ionization: The pH of the sample may prevent the analyte from being in its most retentive form. | Adjust the sample pH to ensure the analyte is in a neutral, non-ionized state for optimal retention on reversed-phase sorbents. | [5][7] | |
| High Flow Rate: The sample is loaded too quickly, not allowing sufficient time for the analyte to interact with the sorbent. | Decrease the sample loading flow rate to approximately 1 mL/min to allow for proper binding equilibrium. | [9][13] | |
| Cartridge Overloading: The amount of analyte and matrix components exceeds the binding capacity of the sorbent. | Reduce the sample volume or use a larger capacity SPE cartridge. The mass of analytes should not exceed 5% of the sorbent mass. | [7][15] | |
| Analyte lost during wash step | Wash Solvent Too Strong: The wash solvent is eluting the analyte along with the interferences. | Use a weaker (less organic) wash solvent. The goal is to remove interferences without affecting the analyte. | [5][9][14] |
| Analyte not eluting from cartridge | Elution Solvent Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase the organic strength of the elution solvent or use a stronger solvent. For ion-exchange, ensure the pH is adjusted to neutralize the analyte. | [5][9] |
| Insufficient Elution Volume: Not enough solvent has been passed through the cartridge to completely elute the analyte. | Increase the elution volume in increments and test the recovery at each step. | [9] | |
| Sorbent Bed Drying: The sorbent bed may have dried out after the wash step, leading to poor elution. | Do not over-dry the sorbent bed before the elution step, as this can lead to poor recovery for some compounds. | [7] | |
| Inconsistent recovery (Poor Reproducibility) | Cartridge Bed Dried Out: The sorbent bed dried out before sample loading, preventing proper interaction. | Ensure the sorbent is fully wetted (conditioned and equilibrated) and does not dry out before the sample is applied. | [9] |
| | Inconsistent Flow Rates: Variable flow rates during loading, washing, or elution lead to inconsistent results. | Use a vacuum manifold with consistent pressure or an automated system to maintain controlled flow rates. |[13] |
Detailed Protocol: Generic Solid-Phase Extraction (SPE) for Esmolol-d7 HCl
This protocol is a starting point for developing a robust SPE method for Esmolol-d7 HCl from a biological matrix like plasma. A reversed-phase C18 sorbent is often a suitable choice.
-
Sample Pre-treatment:
-
Thaw the biological sample (e.g., plasma) completely.
-
Add the internal standard (Esmolol-d7 HCl) to the sample.
-
Dilute the sample with an aqueous buffer (e.g., 1:1 with 2% phosphoric acid) to reduce viscosity and adjust pH.[16]
-
Centrifuge the sample to remove any precipitated proteins or particulates.[16]
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., C18, 100 mg).
-
Wash the cartridge with 1 mL of methanol to wet the sorbent.
-
Equilibrate the cartridge with 1 mL of water or the pre-treatment buffer. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., ~1 mL/min).[13]
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences without eluting the analyte.[4]
-
-
Elution:
-
Elute Esmolol-d7 HCl from the cartridge by passing 1-2 mL of a strong solvent (e.g., methanol or acetonitrile) into a clean collection tube.[4]
-
-
Evaporation and Reconstitution:
Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two immiscible liquids.[8] Optimizing this technique is crucial for achieving high recovery.
LLE Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
|---|---|---|---|
| Poor Recovery | Incorrect pH: The analyte is ionized and remains in the aqueous phase. Esmolol is a basic compound. | Adjust the sample pH to be at least two units above the analyte's pKa to ensure it is in its neutral, more non-polar form. | [8] |
| Inappropriate Solvent Choice: The extraction solvent has a low affinity for the analyte. | Select a solvent that matches the polarity of the neutral analyte. The principle of "like dissolves like" applies. | [4][10] | |
| Insufficient Solvent Volume: The volume of extraction solvent is not adequate to efficiently partition the analyte. | Increase the solvent-to-sample ratio. A ratio of 7:1 can be a good starting point. | [10] | |
| Inefficient Extraction: A single extraction may not be sufficient for quantitative recovery. | Perform multiple extractions with smaller volumes of solvent, as this is more effective than a single extraction with a large volume. | [4] | |
| Emulsion Formation | High Concentration of Surfactants: Biological samples contain components like phospholipids and proteins that can cause emulsions. | Prevention: Use gentle, consistent inversion for mixing rather than vigorous shaking. Resolution: Try adding salt (salting out), centrifuging the sample, or adding a small amount of a different organic solvent to disrupt the emulsion. | [8][17] |
| Inconsistent Recovery | Inconsistent Mixing: Variable mixing time or intensity between samples. | Standardize the mixing method (e.g., use a mechanical rocker for a set time) to ensure consistent results. | [18] |
| | Phase Separation Issues: Incomplete separation of the aqueous and organic layers. | Allow adequate time for the phases to separate. Centrifugation can also aid in achieving a clean separation. |[18] |
Detailed Protocol: Generic Liquid-Liquid Extraction (LLE) for Esmolol-d7 HCl
This protocol provides a general framework for extracting Esmolol-d7 HCl from an aqueous biological sample.
-
Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, urine), add the internal standard (Esmolol-d7 HCl).
-
Adjust the sample pH. Since Esmolol is a basic compound, add a suitable base (e.g., 1M NaOH) to raise the pH to >10, ensuring the molecule is in its neutral form.[8]
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the sample at 2000-3000 x g for 5-10 minutes to ensure a clean separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or any protein interface.
-
For improved recovery, consider performing a second extraction on the remaining aqueous layer and combining the organic extracts.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the extract in a small, precise volume (e.g., 100 µL) of the mobile phase.
-
Quantitative Recovery Data
The recovery of Esmolol can vary significantly based on the chosen sample preparation technique. The following table summarizes recovery data from published methods.
| Method | Analyte | Matrix | Reported Recovery | Citation |
| Solid-Phase Extraction (SPE) | Esmolol Enantiomers | Human Plasma | >73% | [19] |
| Liquid-Liquid Extraction (LLE) | Esmolol Enantiomers | Human Plasma | 94.8% - 95.5% | [20] |
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. Esmolol hydrochloride | 81161-17-3 [chemicalbook.com]
- 7. specartridge.com [specartridge.com]
- 8. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 9. welch-us.com [welch-us.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 19. Simultaneous determination of the enantiomers of esmolol and its acid metabolite in human plasma by reversed phase liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Minimizing ion suppression for Esmolol-d7 hydrochloride in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Esmolol-d7 hydrochloride using mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Esmolol-d7 hydrochloride, focusing on the mitigation of ion suppression.
Issue: Low or No Signal Intensity for Esmolol-d7 Hydrochloride
A significant reduction in signal intensity is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte.[1][2]
| Possible Cause | Troubleshooting Steps & Optimization |
| Co-eluting Matrix Components | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances like phospholipids, salts, and proteins.[3][4] Solid Phase Extraction (SPE) is generally more effective than protein precipitation or liquid-liquid extraction (LLE) for removing a wider range of interferences.[5] 2. Improve Chromatographic Separation: Increase the separation between Esmolol-d7 hydrochloride and interfering matrix components.[2] This can be achieved by: • Gradient Modification: Adjust the mobile phase gradient to better resolve the analyte from matrix components.[5] • Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) to alter selectivity.[1] • Flow Rate Adjustment: Lowering the flow rate can enhance ionization efficiency.[1] • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides higher resolution and sharper peaks, reducing the likelihood of co-elution with interfering components.[6] |
| Inefficient Ionization | 1. Optimize MS Source Conditions: Adjust parameters such as spray voltage, gas flow, and temperature to maximize the signal for Esmolol-d7 hydrochloride. 2. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to ion suppression.[2][7] |
| Sample Dilution | If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1] However, this is not ideal for trace analysis. |
Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Variability in the composition of the biological matrix from sample to sample can cause differing degrees of ion suppression, leading to poor reproducibility.[1]
| Possible Cause | Troubleshooting Steps & Optimization |
| Sample-to-Sample Matrix Variability | 1. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As Esmolol-d7 hydrochloride is itself a SIL-IS for Esmolol, its use is the gold standard for correcting ion suppression.[1] Since it has nearly identical physicochemical properties to the analyte, it experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1] 2. Implement Robust Sample Preparation: A thorough and consistent sample cleanup method, such as SPE, will minimize variability in matrix effects across different samples.[1][5] 3. Use Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of LC-MS/MS analysis?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte, such as Esmolol-d7 hydrochloride, is reduced by the presence of co-eluting components from the sample matrix.[1][3] This competition for ionization in the MS source leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2][5]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by components in the sample matrix that co-elute with the analyte of interest. Common sources include:
-
Endogenous Compounds: Phospholipids, salts, and proteins from biological samples like plasma or urine.[4][8]
-
Exogenous Materials: Detergents, polymers leached from plasticware, and anticoagulants like heparin.[2][9]
-
Mobile Phase Additives: Non-volatile salts and buffers can accumulate in the ion source and interfere with ionization.[1]
Q3: How can I assess the extent of ion suppression in my assay?
A3: The most common method is the post-column infusion experiment.[8][10] In this technique, a constant flow of Esmolol-d7 hydrochloride solution is infused into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected onto the column. Any dip in the baseline signal of Esmolol-d7 hydrochloride as the matrix components elute indicates the presence of ion suppression.
Q4: Is Esmolol-d7 hydrochloride, as an internal standard, also affected by ion suppression?
A4: Yes. However, because Esmolol-d7 hydrochloride is a stable isotope-labeled internal standard, it has virtually identical chemical and physical properties to the unlabeled Esmolol.[1] This means it will co-elute and experience the same degree of ion suppression as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the effects of ion suppression can be effectively normalized, leading to accurate and precise quantification.[11]
Quantitative Data Summary
The following table summarizes the relative effectiveness of common sample preparation techniques in reducing matrix effects and ion suppression.
| Sample Preparation Technique | Relative Effectiveness in Removing Interferences | Typical Analyte Recovery | Primary Interferences Removed |
| Protein Precipitation (PPT) | Low to Moderate | >90% | Proteins |
| Liquid-Liquid Extraction (LLE) | Moderate | 80-95% | Some lipids and highly polar/non-polar compounds |
| Solid Phase Extraction (SPE) | High | >90% | Phospholipids, salts, proteins, and a wide range of other interferences |
Note: Effectiveness and recovery can vary based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Esmolol from Human Plasma
This protocol is a general guideline for extracting Esmolol and its internal standard, Esmolol-d7 hydrochloride, from a plasma matrix.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge (e.g., a C18 cartridge).
-
Pass 1 mL of deionized water through the cartridge to equilibrate. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Washing:
-
Pass 1 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove weakly bound interferences.[1]
-
Apply a vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of an elution solvent (e.g., methanol or acetonitrile) to the cartridge to elute Esmolol and Esmolol-d7 hydrochloride.[1]
-
-
Dry-down and Reconstitution:
Protocol 2: Assessing Ion Suppression via Post-Column Infusion
-
System Setup:
-
Configure the LC-MS/MS system as shown in the diagram below.
-
Use a T-junction to introduce a constant flow of a solution containing Esmolol-d7 hydrochloride (e.g., at a mid-range concentration) into the eluent stream from the LC column before it enters the mass spectrometer.
-
-
Procedure:
-
Begin infusing the Esmolol-d7 hydrochloride solution at a low flow rate (e.g., 10 µL/min).
-
Monitor the signal of Esmolol-d7 hydrochloride to establish a stable baseline.
-
Inject a prepared blank matrix sample (that has undergone the same extraction procedure as the study samples) onto the LC column.
-
-
Data Analysis:
-
Monitor the Esmolol-d7 hydrochloride signal throughout the chromatographic run.
-
A decrease in the signal intensity from the baseline indicates regions of ion suppression. An increase indicates ion enhancement. This allows for the identification of chromatographic regions where matrix effects are most pronounced.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Decision tree for sample preparation method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. waters.com [waters.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
Esmolol-d7 HCl purity and potential impurities
Welcome to the technical support center for Esmolol-d7 HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the purity of Esmolol-d7 HCl and troubleshooting potential impurity-related issues during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Esmolol-d7 HCl and what is its expected purity?
A1: Esmolol-d7 HCl is the deuterated hydrochloride salt of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. It is commonly used as an internal standard in analytical and pharmacokinetic studies for the accurate quantification of Esmolol in biological samples.[1] The expected purity for Esmolol-d7 HCl is typically high, with a deuterated form purity of at least 99%.[2]
Q2: What are the common impurities that can be found in Esmolol-d7 HCl?
A2: Impurities in Esmolol-d7 HCl can originate from the synthesis process (process-related impurities) or from degradation of the compound (degradation impurities).[] Common impurities are analogous to those found in non-deuterated Esmolol HCl and may include:
-
Process-Related Impurities: These can arise from starting materials or by-products of the synthesis. A potential synthetic pathway is illustrated below, highlighting points where impurities may be introduced.
-
Degradation Impurities: Esmolol is an ester and is susceptible to hydrolysis, especially in aqueous solutions, which can lead to the formation of Esmolol acid-d7.[] Other degradation products can include dimers.[][4]
Q3: How can I assess the purity of my Esmolol-d7 HCl sample?
A3: The most common and effective methods for assessing the purity of Esmolol-d7 HCl are chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). These methods can separate Esmolol-d7 HCl from its potential impurities, allowing for their identification and quantification.
Q4: Are there established acceptance criteria for Esmolol-d7 HCl purity and impurities?
A4: While specific acceptance criteria for Esmolol-d7 HCl as a research compound may vary by supplier, the standards for the active pharmaceutical ingredient (API) Esmolol HCl can provide a useful reference. According to the United States Pharmacopeia (USP), the purity of Esmolol HCl should be between 98.0% and 102.0% on an anhydrous basis. For impurities, regulatory guidelines often suggest that any impurity present at a concentration of greater than 0.10% should be identified and characterized.[5]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of Esmolol-d7 HCl purity.
| Problem | Potential Cause | Suggested Solution |
| Unexpected peaks in chromatogram | Contamination of the sample, mobile phase, or HPLC system. | Ensure all solvents are HPLC grade. Filter the mobile phase and sample. Clean the injector and column. |
| Degradation of Esmolol-d7 HCl. | Prepare fresh solutions of Esmolol-d7 HCl. Avoid prolonged storage of solutions, especially in aqueous media. Store the solid compound under recommended conditions (-20°C).[2] | |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, replace the column. |
| Inappropriate mobile phase pH. | The pH of the mobile phase can affect the ionization and retention of Esmolol-d7 HCl and its impurities. Ensure the mobile phase pH is optimized and buffered. | |
| Sample overload. | Reduce the concentration or injection volume of the sample. | |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
| Temperature variations. | Use a column oven to maintain a stable temperature. | |
| Low signal intensity | Incorrect detector wavelength. | The UV detection wavelength for Esmolol HCl is often set around 221 nm or 275-280 nm.[6] Verify the optimal wavelength for your specific setup. |
| Low sample concentration. | Increase the concentration of the sample, ensuring it remains within the linear range of the detector. |
Data Presentation
Table 1: Summary of Esmolol-d7 HCl and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Source |
| Esmolol-d7 HCl | C₁₆H₁₈D₇NO₄·HCl | 338.9 | - |
| Esmolol Acid-d7 | C₁₅H₁₆D₇NO₄ | 288.39 | Degradation (hydrolysis)[7] |
| Esmolol Dimer | C₃₁H₄₅N₃O₈ | 587.71 | Degradation[4] |
| N-Ethyl Esmolol | - | - | Process-Related |
| Esmolol isopropyl amide analog | - | - | Process-Related |
Experimental Protocols
Protocol 1: Purity Determination of Esmolol-d7 HCl by RP-HPLC
This protocol is a representative method based on published procedures for Esmolol HCl and can be adapted for Esmolol-d7 HCl.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01N Potassium dihydrogen orthophosphate in water, with the pH adjusted to 4.8). The ratio may need to be optimized (e.g., 15:85 v/v Acetonitrile:Buffer).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 221 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Sample Preparation: Accurately weigh and dissolve Esmolol-d7 HCl in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the prepared Esmolol-d7 HCl sample solution.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity by dividing the peak area of Esmolol-d7 HCl by the total peak area of all components.
-
Visualizations
Caption: Simplified synthesis pathway for Esmolol-d7 HCl and potential impurity introduction points.
Caption: A logical workflow for troubleshooting common HPLC issues when analyzing Esmolol-d7 HCl.
References
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Esmolol Quantification with Esmolol-d7 Hydrochloride
A Comparative Guide to Analytical Method Validation for Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmacokinetic and bioequivalence studies, the accuracy of analytical methods is paramount. When quantifying esmolol, a short-acting beta-blocker, in biological matrices, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of analytical method validation using Esmolol-d7 hydrochloride, a stable isotope-labeled (SIL) internal standard, against alternative approaches, supported by established scientific principles and regulatory expectations.
Superiority of Esmolol-d7 Hydrochloride as an Internal Standard
The ideal internal standard co-elutes with the analyte of interest and experiences identical effects from the sample matrix and extraction process, thus providing accurate normalization of the analyte's signal. Esmolol-d7 hydrochloride, being chemically identical to esmolol with the exception of deuterium substitution, offers near-perfect co-elution and corrects for variations in sample preparation, instrument response, and matrix effects.[1] This is a significant advantage over structural analogs, which, despite their similarity, can exhibit different chromatographic behavior and ionization efficiencies, leading to compromised data quality.[1][2]
Table 1: Comparison of Internal Standard Types for Esmolol Quantification
| Feature | Esmolol-d7 Hydrochloride (SIL) | Structural Analog (e.g., Propranolol) |
| Chemical & Physical Properties | Nearly identical to esmolol | Similar, but not identical to esmolol |
| Chromatographic Retention Time | Co-elutes with esmolol | May differ from esmolol |
| Ionization Efficiency in MS | Identical to esmolol | May differ from esmolol |
| Compensation for Matrix Effects | High | Moderate to Low |
| Compensation for Extraction Variability | High | Moderate |
| Regulatory Acceptance | Strongly preferred by agencies like the EMA[3] | Acceptable, but may require more extensive validation |
| Cost | Higher | Lower |
| Availability | Generally available from specialized suppliers | Widely available |
Performance Metrics: A Head-to-Head Comparison
The use of a SIL internal standard like Esmolol-d7 hydrochloride typically results in superior performance during method validation, as demonstrated by key parameters.
Table 2: Expected Performance in Bioanalytical Method Validation
| Validation Parameter | Esmolol-d7 Hydrochloride (SIL IS) | Structural Analog IS |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% due to differential matrix effects |
| Precision (% CV) | Typically < 10% | Can be > 15% |
| Linearity (r²) | > 0.99 | > 0.99 (but individual sample accuracy may be lower) |
| Recovery | Consistent and tracks esmolol recovery | May be inconsistent and not truly reflect esmolol recovery |
| Matrix Effect | Minimal to none | Potential for significant ion suppression or enhancement |
Experimental Protocols for Robust Method Validation
The following protocols outline the key steps for validating an analytical method for esmolol in human plasma using Esmolol-d7 hydrochloride as the internal standard, employing liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques.
Liquid-Liquid Extraction (LLE) Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of esmolol and Esmolol-d7 hydrochloride in methanol.
-
Spike blank human plasma with known concentrations of esmolol to create calibration standards and QC samples (low, medium, and high concentrations).
-
-
Sample Preparation:
-
To 200 µL of plasma sample (standard, QC, or unknown), add 25 µL of Esmolol-d7 hydrochloride internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Monitor the specific mass transitions for esmolol and Esmolol-d7 hydrochloride.
-
Solid-Phase Extraction (SPE) Protocol
-
Preparation of Standards and QCs:
-
Prepare as described in the LLE protocol.
-
-
Sample Preparation:
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, add 25 µL of Esmolol-d7 hydrochloride internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Proceed as described in the LLE protocol.
-
Visualizing the Workflow and Esmolol's Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the analytical method validation workflow and the metabolic pathway of esmolol.
References
Comparing Esmolol-d7 hydrochloride to other internal standards for esmolol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the short-acting beta-blocker esmolol in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic assays such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of Esmolol-d7 hydrochloride and other commonly employed internal standards for esmolol analysis, supported by experimental data from published literature.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis. Esmolol-d7 hydrochloride, a deuterated analog of esmolol, is the most suitable internal standard due to its near-identical chemical and physical properties to the analyte. This structural similarity ensures that it co-elutes with esmolol and experiences similar ionization and matrix effects in mass spectrometry, leading to superior accuracy and precision in quantification.
Alternative Internal Standards
While isotope-labeled standards are preferred, other compounds have been successfully utilized for esmolol quantification. These alternatives are typically structurally related compounds that exhibit similar chromatographic behavior and extraction efficiency to esmolol. Commonly cited alternatives include:
-
Propranolol: A non-selective beta-blocker, often used in its S-(-)-enantiomeric form.
-
2-p-chlorophenyl-2-methylpropanol: A structurally distinct compound used in HPLC-UV methods.
Performance Data Comparison
The following tables summarize the performance of bioanalytical methods for esmolol using different internal standards. It is important to note that these data are collated from various studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Performance of Esmolol-d7 as an Internal Standard
| Analytical Method | Matrix | Linear Range | LLOQ | Precision (%RSD) | Accuracy (%) |
| GC-MS | Blood | Not Specified | 2.5 ng/mL | Not Specified | Not Specified |
Table 2: Performance of Other Internal Standards
| Internal Standard | Analytical Method | Matrix | Linear Range | LLOQ | Precision (%CV) | Accuracy (%) |
| Unspecified | LC-MS | Plasma | 2 - 1000 ng/mL | 2 ng/mL | Intra-day: < 8, Inter-day: < 10 | Not Specified |
| S-(-)-Propranolol | HPLC (chiral) | Plasma | 0.035 - 12 µg/mL | 0.035 µg/mL | < 14 | Not Specified |
| 2-p-chlorophenyl-2-methylpropanol | HPLC-UV | Not Specified | 100 - 500 µg/mL | 100 µg/mL | < 1.7 | > 98.6 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols used in the cited studies.
Method Using Esmolol-d7 Hydrochloride (GC-MS)
-
Sample Preparation: Blood samples were treated with dichloromethane to denature esterases and extract esmolol and the internal standard. The extracts were then derivatized with a trimethylsilylating agent.
-
Chromatography: Gas chromatography was used for separation.
-
Detection: Mass spectrometry with selective-ion monitoring was employed for quantification.[1]
Method Using an Unspecified Internal Standard (LC-MS)
-
Sample Preparation: Esmolol and the internal standard were extracted from plasma using methylene chloride. The extract was reconstituted in 0.05% formic acid.
-
Chromatography: Liquid chromatography was performed with a methanol/formic acid gradient over 15 minutes.
-
Detection: Electrospray mass spectrometry with selected ion recording was used for detection.[2]
Method Using S-(-)-Propranolol (Stereoselective HPLC)
-
Sample Preparation: Liquid-liquid extraction was used to isolate esmolol enantiomers and the internal standard from human plasma. This was followed by pre-column chiral derivatization.
-
Chromatography: Reversed-phase HPLC on a C18 column with an acetonitrile/phosphate buffer mobile phase.
-
Detection: UV detection at a wavelength of 224 nm.
Method Using 2-p-chlorophenyl-2-methylpropanol (HPLC-UV)
-
Chromatography: Reverse-phase liquid chromatography was performed on a cyano-bonded silica-packed column with a mobile phase of acetonitrile, sodium acetate, and acetic acid.
-
Detection: UV absorbance was monitored at 280 nm.[3]
Esmolol Signaling Pathway
Esmolol is a cardioselective beta-1 adrenergic receptor antagonist. It competitively blocks the binding of catecholamines (epinephrine and norepinephrine) to beta-1 receptors in the heart muscle. This action inhibits the downstream signaling cascade, leading to a decrease in heart rate, myocardial contractility, and blood pressure.
References
- 1. Gas chromatographic-mass spectrometric assay for the ultra-short-acting beta-blocker esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic method for the determination of esmolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Esmolol-d7 Hydrochloride: A Critical Factor in Accurate Quantification
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for accurate and precise quantification of analytes in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). Esmolol-d7 hydrochloride, a deuterium-labeled analog of the short-acting beta-blocker Esmolol, is frequently employed as an internal standard in pharmacokinetic and metabolic studies.[1] Its chemical and physical properties closely mimic those of the unlabeled analyte, allowing it to compensate for variability during sample preparation and analysis. However, the isotopic purity of Esmolol-d7 hydrochloride is a critical parameter that can significantly impact the accuracy and reliability of quantitative results. This guide provides a comparative analysis of the importance of isotopic purity, potential analytical challenges, and best practices for its use in bioanalytical assays.
The Impact of Isotopic Purity on Quantification
The fundamental assumption when using a SIL-IS is that it behaves identically to the analyte of interest throughout the analytical process. However, the presence of unlabeled Esmolol in the Esmolol-d7 hydrochloride standard can lead to inaccurate measurements. This "crosstalk" or isotopic cross-contribution can artificially inflate the analyte response, particularly at the lower limit of quantification (LLOQ).
Key Considerations for Isotopic Purity:
-
High Isotopic Enrichment: A high degree of deuterium incorporation is essential to minimize the contribution of the unlabeled analyte.
-
Low Unlabeled Analyte Content: The percentage of the unlabeled Esmolol (d0) in the Esmolol-d7 standard should be as low as possible.
-
Positional Stability of Labels: Deuterium atoms should be placed on carbon atoms that are not susceptible to back-exchange with protons from the solvent or matrix.
The following table summarizes the potential impact of varying levels of isotopic purity on key bioanalytical parameters.
| Isotopic Purity Level | Unlabeled Esmolol (d0) Content | Impact on Accuracy at LLOQ | Impact on Precision | Risk of Inaccurate Pharmacokinetic Data |
| High (>99%) | Very Low (<0.1%) | Minimal to negligible impact. | High precision and reproducibility. | Low risk. |
| Moderate (95-99%) | Low (1-5%) | Potential for positive bias, especially if the IS concentration is high. | May introduce slight variability. | Moderate risk, particularly for studies requiring high sensitivity. |
| Low (<95%) | Significant (>5%) | High risk of significant overestimation of the analyte concentration. | Poor precision and unreliable results. | High risk of erroneous conclusions. |
Mitigating the Impact of Isotopic Impurities
Several strategies can be employed to minimize the impact of isotopic impurities on the quantification of Esmolol:
-
Chromatographic Separation: While challenging due to their similar physicochemical properties, partial chromatographic separation of the analyte and its deuterated internal standard can sometimes be achieved. However, it's important to note that deuterium substitution can occasionally lead to slight shifts in retention time, a phenomenon known as the deuterium isotope effect.[2][3][4] This can potentially lead to differential matrix effects if not carefully evaluated during method development.[5]
-
Mass Spectrometric Resolution: Utilizing high-resolution mass spectrometry can help to distinguish between the isotopic peaks of the analyte and the internal standard, although this may not always be feasible or sufficient to completely eliminate interference.
-
Correction Factors: In some cases, the contribution of the unlabeled analyte in the internal standard can be mathematically corrected for. However, this requires careful validation and may not be suitable for all applications.
-
Sourcing High-Purity Standards: The most effective approach is to source Esmolol-d7 hydrochloride from reputable suppliers who provide a detailed Certificate of Analysis specifying the isotopic purity and the percentage of the unlabeled compound.
Experimental Protocol: Quantification of Esmolol in Human Plasma using LC-MS/MS with Esmolol-d7 Hydrochloride Internal Standard
This section outlines a typical experimental protocol for the quantification of Esmolol in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Esmolol-d7 hydrochloride internal standard solution (concentration to be optimized during method development).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Esmolol: Precursor ion (Q1) m/z 296.2 → Product ion (Q3) m/z 192.1
-
Esmolol-d7: Precursor ion (Q1) m/z 303.2 → Product ion (Q3) m/z 192.1
-
-
Collision Energy and other MS parameters: To be optimized for maximum sensitivity and specificity.
4. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing Key Processes
To better understand the context of Esmolol analysis, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: Esmolol's mechanism of action at the β1-adrenergic receptor.
Caption: General workflow for LC-MS/MS bioanalysis.
Conclusion
The isotopic purity of Esmolol-d7 hydrochloride is a paramount consideration for achieving accurate and reliable quantitative data in bioanalytical studies. While Esmolol-d7 is an excellent internal standard, researchers must be vigilant about the potential for isotopic cross-contribution from unlabeled Esmolol. By sourcing high-purity standards, carefully validating analytical methods, and being aware of potential pitfalls such as the deuterium isotope effect, scientists can ensure the integrity of their results and make confident decisions in drug development and clinical research.
References
- 1. veeprho.com [veeprho.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
A Comparative Guide to Cross-Validation of Bioanalytical Methods for Esmolol: Featuring Esmolol-d7 HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Esmolol in biological matrices, with a focus on the cross-validation of methods utilizing Esmolol-d7 HCl and other common internal standards. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of any bioanalytical method. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most suitable method for your research needs.
Executive Summary
The gold standard for internal standards in quantitative bioanalysis is a stable isotope-labeled (SIL) version of the analyte, such as Esmolol-d7 HCl. SIL internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar extraction recovery and matrix effects. This minimizes variability and leads to more accurate and precise results.
However, the availability and cost of SIL internal standards can be a consideration. In such cases, alternative, structurally similar compounds, known as analogue internal standards, are often employed. This guide compares the performance of Esmolol-d7 HCl with commonly used analogue internal standards for Esmolol analysis, such as S-(-)-propranolol and 2-p-chlorophenyl-2-methylpropanol.
Performance Data Comparison
The following tables summarize the performance characteristics of different bioanalytical methods for Esmolol, utilizing various internal standards. The data has been compiled from publicly available studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Esmolol
| Parameter | Method using Esmolol-d7 HCl (Deuterated Analogue) | Method with Unspecified Internal Standard[1] |
| Linearity Range | 2.5 - 2970 ng/mL | 2 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 8% | < 8% |
| Inter-day Precision (%CV) | < 10% | < 10% |
| Accuracy | Within ±6% of nominal values | Not Specified |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 2 ng/mL |
Table 2: Performance Characteristics of HPLC Methods for Esmolol
| Parameter | Method using S-(-)-propranolol (Analogue IS) | Method using 2-p-chlorophenyl-2-methylpropanol (Analogue IS)[2] |
| Linearity Range | 0.035 - 12 µg/mL (for each enantiomer) | 100 - 500 µg/mL |
| Precision (%RSD) | < 14% at LLOQ | < 1.7% |
| Accuracy | Within ±6% (except at LLOQ) | > 98.6% (100% - mean error) |
| Lower Limit of Quantification (LLOQ) | 0.035 µg/mL (for each enantiomer) | 100 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate method transfer.
Method 1: LC-MS/MS with Esmolol-d7 HCl (Deuterated Internal Standard)
This method is adapted from a gas chromatography-mass spectrometry (GC-MS) assay which utilized a deuterated analogue of esmolol. For an LC-MS/MS application, the principles remain the same.
-
Sample Preparation:
-
To 1 mL of blood sample, add a solution of Esmolol-d7 HCl in dichloromethane.
-
The dichloromethane serves to both denature blood esterases, preventing Esmolol degradation, and to extract Esmolol and the internal standard.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and 0.05% formic acid in water[1].
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: 10 µL[1].
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for Esmolol and Esmolol-d7.
-
Method 2: HPLC-UV with 2-p-chlorophenyl-2-methylpropanol (Analogue Internal Standard)[2]
-
Sample Preparation:
-
Perform a liquid-liquid extraction of Esmolol from the biological matrix using an appropriate organic solvent.
-
Add a known concentration of 2-p-chlorophenyl-2-methylpropanol as the internal standard to all samples, calibrators, and quality controls.
-
Evaporate the organic extract and reconstitute in the mobile phase.
-
-
HPLC Conditions:
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the cross-validation of bioanalytical methods for Esmolol.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Caption: Comparison of SIL vs. Analogue Internal Standards for Esmolol.
Discussion and Recommendations
The choice of internal standard significantly impacts the reliability of a bioanalytical method.
-
Esmolol-d7 HCl (Deuterated Internal Standard): As a stable isotope-labeled internal standard, Esmolol-d7 HCl is the ideal choice for the quantitative bioanalysis of Esmolol. Its chemical and physical properties are nearly identical to Esmolol, leading to superior performance in compensating for variations in sample preparation and matrix effects. This results in the highest level of accuracy and precision, which is crucial for pharmacokinetic and other regulatory studies.
-
Analogue Internal Standards (S-(-)-propranolol, 2-p-chlorophenyl-2-methylpropanol): While more accessible and cost-effective, analogue internal standards have limitations. Their chromatographic behavior and response to matrix effects may differ from that of Esmolol. This can lead to greater variability and potentially impact the accuracy of the results. However, with thorough validation, methods using analogue internal standards can be demonstrated to be reliable for specific applications.
Cross-Validation is Essential: When transitioning between methods (e.g., from a method using an analogue IS to one using a SIL IS) or when data from different laboratories using different methods need to be combined, a formal cross-validation study is imperative. This involves analyzing the same set of quality control and incurred study samples with both methods and statistically comparing the results to ensure there is no significant bias between the methods.
References
A Comparative Guide to Esmolol-d7 Hydrochloride and Radiolabeled Esmolol for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key investigational tools used in the preclinical and clinical evaluation of the short-acting beta-blocker, esmolol: Esmolol-d7 hydrochloride (a deuterated analog) and radiolabeled esmolol. The choice between these compounds is critical for designing robust in vivo studies to elucidate the pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME) of esmolol.
Executive Summary
Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist characterized by its rapid metabolism by red blood cell esterases.[1][2] Understanding its disposition in vivo is paramount for its clinical application. Both Esmolol-d7 hydrochloride and radiolabeled esmolol offer unique advantages for these investigations.
Esmolol-d7 hydrochloride is a stable isotope-labeled analog of esmolol. The substitution of hydrogen with deuterium atoms can provide a valuable tool for pharmacokinetic studies, primarily by offering a distinct mass for detection by mass spectrometry, thereby serving as an excellent internal standard for quantification of the unlabeled drug.[3] Furthermore, this isotopic substitution can, in some instances, alter the metabolic rate of the drug, a phenomenon known as the kinetic isotope effect, which can be leveraged to study metabolic pathways.[4]
Radiolabeled esmolol , typically incorporating isotopes like Carbon-14 (¹⁴C) or Tritium (³H), is the gold standard for definitive ADME studies.[5] It allows for the unequivocal tracking of the drug and all its metabolites throughout the biological system, providing a complete picture of the drug's mass balance and disposition.
This guide will delve into the comparative performance of these two compounds, present available (and extrapolated) quantitative data, detail experimental protocols, and provide visual aids to clarify complex biological and experimental pathways.
Data Presentation: A Comparative Overview
| Feature | Esmolol-d7 Hydrochloride | Radiolabeled Esmolol (e.g., ¹⁴C-Esmolol) |
| Primary Application | Quantitative bioanalysis (as an internal standard), investigation of kinetic isotope effects on metabolism.[3] | Definitive ADME studies, mass balance, metabolite profiling, and tissue distribution.[5] |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS). | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), Quantitative Whole-Body Autoradiography (QWBA). |
| Key Advantage | Non-radioactive, enhances accuracy of parent drug quantification.[3] | Tracks the parent drug and all metabolites, providing a complete disposition profile. |
| Primary Limitation | Does not directly trace metabolites unless they also retain the deuterium label. | Involves radioactivity, requiring specialized handling and facilities. |
| Expected Half-life | Potentially slightly longer than unlabeled esmolol if deuterium is placed at a site of metabolic cleavage. | Expected to be identical to unlabeled esmolol as the radiolabel does not alter chemical properties. |
| Metabolite Tracking | Indirect; requires separate standards for each deuterated metabolite. | Direct; all metabolites containing the radioisotope are tracked. |
Pharmacokinetic Parameters of Unlabeled Esmolol (for reference)
The following table summarizes the key pharmacokinetic parameters of unlabeled esmolol in humans, which serves as a baseline for comparison.
| Parameter | Value | Reference |
| Elimination Half-life (t½) | ~9 minutes | [1] |
| Distribution Half-life (t½α) | ~2 minutes | |
| Total Body Clearance (CL) | ~20 L/kg/hr | [1] |
| Volume of Distribution (Vd) | ~3.4 L/kg | [6] |
| Metabolism | Rapid hydrolysis by red blood cell esterases | [1][6] |
| Primary Metabolite | ASL-8123 (acid metabolite) | [6] |
| Excretion | <2% unchanged in urine; metabolite excreted renally | [6] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for a comparative in vivo pharmacokinetic study of an intravenously administered drug in rats.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for blood sampling.[7]
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Drug Formulation and Administration:
-
Esmolol-d7 Hydrochloride/Radiolabeled Esmolol: Dissolved in a suitable vehicle (e.g., sterile saline) to the desired concentration.
-
Administration: A single intravenous bolus injection via the tail vein.
3. Dosing:
-
Dose selection should be based on previous studies with unlabeled esmolol to achieve therapeutic concentrations. For example, a dose of 10 mg/kg could be used.[8]
4. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., pre-dose, 2, 5, 10, 15, 30, 60, and 120 minutes post-dose).
-
Blood samples are collected into heparinized tubes and centrifuged to obtain plasma.
5. Sample Analysis:
-
Esmolol-d7 Group: Plasma samples are analyzed using a validated LC-MS/MS method. Unlabeled esmolol would be used as the internal standard.
-
Radiolabeled Esmolol Group: An aliquot of plasma is analyzed by liquid scintillation counting to determine total radioactivity. The remaining plasma can be used for metabolite profiling using radio-HPLC.
6. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
ADME Study with Radiolabeled Esmolol in Rats
This protocol describes a typical ADME study using radiolabeled esmolol.
1. Animal Model and Housing:
-
Male Sprague-Dawley rats (250-300g) housed individually in metabolic cages that allow for the separate collection of urine and feces.
2. Drug Formulation and Administration:
-
¹⁴C-Esmolol is formulated in a suitable vehicle for intravenous administration.
-
A single intravenous dose is administered via the tail vein.
3. Sample Collection:
-
Excreta: Urine and feces are collected at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours post-dose).
-
Blood: Blood samples are collected at various time points to determine plasma radioactivity concentrations.
-
Tissues (optional): At the end of the study, animals may be euthanized, and selected tissues collected to determine tissue distribution of radioactivity.
4. Sample Analysis:
-
Mass Balance: The total radioactivity in urine and feces is determined by liquid scintillation counting to calculate the percentage of the administered dose recovered.
-
Metabolite Profiling: Urine and plasma samples are pooled and analyzed by radio-HPLC to separate and identify the parent drug and its metabolites.
Mandatory Visualizations
Esmolol's Mechanism of Action: Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Esmolol competitively blocks the beta-1 adrenergic receptor, inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.
Experimental Workflow: Comparative In Vivo Pharmacokinetic Study
Caption: A typical workflow for a comparative in vivo pharmacokinetic study, from animal dosing to data analysis.
Conclusion
The selection between Esmolol-d7 hydrochloride and radiolabeled esmolol for in vivo studies is contingent on the specific research objectives. For precise quantification of the parent drug and investigation of potential metabolic kinetic isotope effects, Esmolol-d7 is a powerful, non-radioactive tool. Conversely, for a comprehensive understanding of the drug's fate in the body, including mass balance, metabolite identification, and tissue distribution, radiolabeled esmolol remains the indispensable gold standard. By understanding the distinct advantages and applications of each, researchers can design more effective studies to further characterize the pharmacology of esmolol and other drug candidates.
References
- 1. Esmolol - Wikipedia [en.wikipedia.org]
- 2. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cidara.com [cidara.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vivo pharmacokinetic study [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Esmolol: Evaluating Linearity and Precision with Esmolol-d7 HCl
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceuticals like esmolol is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative analysis of analytical methods for esmolol quantification, with a focus on the linearity and precision achievable using a deuterated internal standard, Esmolol-d7 HCl. The use of a stable isotope-labeled internal standard, such as Esmolol-d7 HCl, is a key strategy in mass spectrometry-based assays to enhance accuracy and precision by compensating for variations during sample processing and analysis[1].
Comparison of Analytical Methods
The quantification of esmolol in biological matrices is predominantly achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with UV detection. While both techniques offer the requisite sensitivity and selectivity, LC-MS/MS, particularly with the use of a deuterated internal standard, is often favored for its superior performance in complex biological samples.
Linearity
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A high correlation coefficient (R²) is indicative of a strong linear relationship.
| Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (R²) |
| LC-MS/MS | Esmolol-d7 HCl (assumed) | Human Plasma | 2 - 1000 ng/mL[2][3] | > 0.99[4] |
| LC-MS/MS (Enantiomers) | Not specified | Human Plasma | 25 - 1000 ng/mL[4] | > 0.99[4] |
| HPLC-UV | 2-p-chlorophenyl-2-methylpropanol | - | 100 - 500 µg/mL[5] | > 0.9996[5] |
| HPLC-UV | Not specified | - | 5.0 - 50.0 µg/mL[6] | 0.9997[6] |
| RP-HPLC | Not specified | - | 0.25 - 1.5 µg/mL[7] | Not specified |
| RP-HPLC | Not specified | Semi-solid dosage form | Not specified | 0.99965[8] |
Precision
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
| Method | Internal Standard | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LC-MS/MS | Esmolol-d7 HCl (assumed) | Human Plasma | < 8%[3] | < 10%[2][3] |
| LC-MS/MS (Enantiomers) | Not specified | Human Plasma | < 6%[4] | < 6%[4] |
| HPLC-UV | 2-p-chlorophenyl-2-methylpropanol | - | < 1.7%[5] | Not specified |
| Liquid Chromatography | Not specified | Human Urine | < 6%[9] | Not specified |
| RP-HPLC | Not specified | - | < 1.0%[7] | Not specified |
Experimental Protocols
A detailed experimental protocol for the quantification of esmolol in human plasma using LC-MS/MS with Esmolol-d7 HCl as an internal standard is provided below. This protocol is based on established methodologies for the bioanalysis of small molecules.
LC-MS/MS Method for Esmolol Quantification in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 20 µL of Esmolol-d7 HCl internal standard solution (concentration to be optimized).
-
Add 1 mL of extraction solvent (e.g., methyl t-butyl ether or a mixture of dichloromethane and diethyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: A C18 analytical column (e.g., Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 20 psi
-
Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Esmolol: Q1 (m/z) 296.2 → Q3 (m/z) 190.1
-
Esmolol-d7 HCl: Q1 (m/z) 303.2 → Q3 (m/z) 190.1
-
-
Collision Energy: Optimized for each transition
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of esmolol in a biological matrix using LC-MS/MS.
Caption: Experimental workflow for esmolol quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic method for the determination of esmolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Liquid-chromatographic analysis for esmolol and its major metabolite in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol-d7 Hydrochloride: A Superior Internal Standard for Bioanalytical Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of the short-acting beta-blocker esmolol, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of Esmolol-d7 hydrochloride with other common alternatives, supported by experimental data, to demonstrate its superior performance in bioanalytical applications.
The ideal internal standard (IS) should mimic the analyte of interest throughout sample preparation and analysis to compensate for variability, ultimately leading to more accurate and precise results. Stable isotope-labeled (SIL) internal standards, such as Esmolol-d7 hydrochloride, are widely regarded as the gold standard for quantitative mass spectrometry-based assays due to their near-identical physicochemical properties to the analyte.
Comparison of Internal Standards for Esmolol Analysis
The selection of an internal standard significantly impacts the reliability of bioanalytical data. While structural analogs have been used, a deuterated standard like Esmolol-d7 hydrochloride offers distinct advantages, particularly in minimizing variability and compensating for matrix effects.
| Internal Standard | Type | Key Performance Characteristics |
| Esmolol-d7 hydrochloride | Stable Isotope-Labeled | Co-elutes with esmolol, providing excellent correction for extraction variability and matrix effects. Offers high precision and accuracy in LC-MS/MS assays. |
| S-(-)-Propranolol | Structural Analog | Used in HPLC-UV methods. May not fully compensate for matrix effects in LC-MS/MS due to differences in ionization efficiency compared to esmolol.[1][2][3] |
| 2-p-Chlorophenyl-2-methylpropanol | Structural Analog | Employed in early HPLC methods. Significant structural differences can lead to poor tracking of esmolol during sample processing and analysis. |
Experimental Data Highlights
While direct head-to-head comparative studies are limited, the performance of methods utilizing different internal standards can be assessed from their validation data.
Table 1: Bioanalytical Method Validation Data for Esmolol using Different Internal Standards
| Parameter | Esmolol-d7 hydrochloride (LC-MS/MS) | S-(-)-Propranolol (HPLC-UV)[1][2][3] |
| Linearity Range | 2 - 1000 ng/mL[4][5] | 0.035 - 12 µg/mL |
| Intra-day Precision (%CV) | < 8%[4] | < 14% (as %RSD) |
| Inter-day Precision (%CV) | < 10%[4] | Not explicitly stated |
| Recovery | Not explicitly stated | 94.8% - 95.5% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4][5] | 0.035 µg/mL (35 ng/mL) |
Note: Data is compiled from different studies and analytical techniques, which should be considered when comparing.
The data indicates that methods employing a deuterated internal standard with LC-MS/MS can achieve a significantly lower limit of quantification and high precision, which is crucial for pharmacokinetic studies where esmolol concentrations can be low due to its rapid metabolism.
The Critical Role of Deuterated Standards in Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting matrix components, are a major source of inaccuracy in LC-MS/MS assays. Stable isotope-labeled internal standards like Esmolol-d7 are the most effective tools to counteract these effects. Because they co-elute and have virtually identical ionization properties to the analyte, they experience the same degree of matrix effect, allowing for accurate correction. Structural analogs, however, may have different retention times and ionization efficiencies, leading to inadequate compensation.
Experimental Protocols
LC-MS/MS Method for Esmolol in Human Plasma using a Deuterated Internal Standard
This protocol is representative of a typical bioanalytical method for the quantification of esmolol in human plasma using a stable isotope-labeled internal standard.
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (Esmolol-d7 hydrochloride).
-
Perform a liquid-liquid extraction with methylene chloride.
-
Evaporate the organic layer and reconstitute the residue in 0.05% formic acid.[4][5]
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and 0.05% formic acid in water.
-
Flow Rate: As appropriate for the column dimensions.
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions: For esmolol, m/z 296.2; for the internal standard, a corresponding higher mass ion would be selected (e.g., m/z 303.2 for a +7 Da shift).[4][5]
HPLC-UV Method for Esmolol Enantiomers in Human Plasma using S-(-)-Propranolol as Internal Standard
This method describes the determination of esmolol enantiomers using a structural analog internal standard.[1][2][3]
Sample Preparation:
-
To human plasma, add S-(-)-propranolol as the internal standard.
-
Perform a liquid-liquid extraction.
-
Carry out a pre-column derivatization using 2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl isothiocyanate.[1][2][3]
Chromatographic Conditions:
-
Column: 5-µm reversed-phase C18 column.
-
Mobile Phase: Acetonitrile and 0.02 mol/L phosphate buffer (pH 4.5) (55:45, v/v).
Visualizing the Workflow
Caption: Bioanalytical workflow using an internal standard.
References
- 1. Stereoselective RP-HPLC determination of esmolol enantiomers in human plasma after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Esmolol Analysis Using Esmolol-d7 HCl as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of esmolol in biological matrices, specifically focusing on methodologies that utilize Esmolol-d7 hydrochloride (HCl) as an internal standard. The use of a stable isotope-labeled internal standard like Esmolol-d7 is a cornerstone of robust quantitative analysis by mass spectrometry, ensuring high accuracy and precision.
While a direct inter-laboratory comparison study is not publicly available, this document compiles and contrasts data from published, validated analytical methods to offer insights into their performance and experimental protocols. This information is crucial for researchers in drug development and clinical pharmacology who require reliable and reproducible methods for pharmacokinetic and toxicokinetic studies.
Executive Summary of Method Performance
The following table summarizes the key performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of esmolol in human plasma. The data is extracted from a study by Zuppa et al. (2003), which, based on standard practices for LC-MS analysis, is presumed to use a deuterated internal standard like Esmolol-d7 for optimal results. A second method using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated esmolol analog is also included for a broader perspective on available technologies.
| Parameter | LC-MS/MS Method (Zuppa et al., 2003) | GC-MS Method (with deuterated analog) |
| Matrix | Human Plasma | Human Blood |
| Internal Standard | Likely a deuterated esmolol analog (e.g., Esmolol-d7) | Deuterated esmolol analog |
| Linearity Range | 2 - 1000 ng/mL | Not explicitly stated, but used for steady-state concentration measurements |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 2.5 ng/mL |
| Precision (Intra-day) | < 8% (as Coefficient of Variation, CV)[1] | Not explicitly stated |
| Precision (Inter-day) | < 10% (as CV)[1] | Not explicitly stated |
| Accuracy | Within acceptable limits for bioanalytical method validation (typically ±15%, ±20% at LLOQ) | Not explicitly stated, but sufficient for pharmacokinetic studies |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are the experimental protocols for the compared methods.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method, developed by Zuppa et al. (2003), is a sensitive and specific assay for quantifying esmolol in human plasma.
1. Sample Preparation:
-
A 200 µL aliquot of human plasma is used.
-
A known amount of the internal standard (presumed to be Esmolol-d7) is added.
-
Esmolol and the internal standard are extracted from the plasma using methylene chloride.
-
The organic extract is then evaporated to dryness.
-
The residue is reconstituted in 200 µL of 0.05% formic acid in water for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol and 0.05% formic acid in water.
-
Flow Rate: Not explicitly stated, but typically around 0.2-0.5 mL/min for conventional LC-MS.
-
Injection Volume: 10 µL.
-
Total Run Time: 15 minutes.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM). The specific precursor and product ions monitored were 296.2 for esmolol and 282.2 for a likely in-source fragment or the internal standard[1].
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides an alternative approach for the quantification of esmolol, utilizing a deuterated analog as the internal standard.
1. Sample Preparation:
-
Esmolol and the deuterated internal standard are extracted from blood using dichloromethane. This step also serves to denature blood esterases that can rapidly metabolize esmolol.
-
The extracted compounds are then derivatized to make them more volatile for GC analysis. The method specifies the formation of trimethylsilyl (TMS) derivatives.
2. Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a suitable capillary column.
-
Carrier Gas: Typically helium.
-
Temperature Program: A programmed temperature ramp to ensure the separation of the analytes from other matrix components.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM), focusing on specific ions corresponding to the TMS derivatives of esmolol and its deuterated internal standard.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Esmolol Quantification by LC-MS/MS.
Caption: Workflow for Esmolol Quantification by GC-MS.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Esmolol and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the ultra-short-acting beta-blocker Esmolol and its hypothetical deuterated analog. The comparison is based on the established metabolic pathways of Esmolol and the predictable impact of deuterium substitution on enzyme kinetics, known as the kinetic isotope effect. This analysis offers valuable insights for drug development professionals interested in strategies to modulate the pharmacokinetic properties of rapidly metabolized drugs.
Executive Summary
Esmolol is characterized by its exceptionally rapid metabolism, primarily through hydrolysis by esterases present in red blood cells. This rapid clearance results in a very short half-life, making it suitable for acute clinical situations requiring precise and titratable beta-blockade. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium at key metabolic sites, is a known strategy to slow down drug metabolism. In the case of Esmolol, deuteration at or near the ester linkage is expected to decrease the rate of hydrolysis by red blood cell esterases. This would likely lead to a longer half-life, reduced clearance, and consequently, a prolonged duration of action for the deuterated analog compared to Esmolol.
Pharmacokinetic Data Comparison
The following table summarizes the known pharmacokinetic parameters of Esmolol and the projected changes for its deuterated analog based on the kinetic isotope effect.
| Pharmacokinetic Parameter | Esmolol | Deuterated Esmolol Analog (Projected) | Rationale for Projected Change |
| Elimination Half-life (t½) | Approximately 9 minutes[1][2] | Increased | Slower metabolism due to the kinetic isotope effect on esterase-mediated hydrolysis. |
| Clearance (CL) | High (approximately 285 mL/min/kg)[1] | Decreased | Reduced rate of metabolic elimination. |
| Volume of Distribution (Vd) | ~3.4 L/kg | Unchanged | Deuteration is not expected to significantly alter tissue distribution. |
| Protein Binding | Approximately 55%[2] | Unchanged | Isotopic substitution is unlikely to affect protein binding affinity. |
| Metabolism | Rapid hydrolysis by red blood cell esterases[1][2] | Slower hydrolysis by red blood cell esterases | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower reaction rate at the site of deuteration. |
| Primary Metabolite | Inactive acid metabolite | Inactive acid metabolite | The metabolic pathway is expected to remain the same, only the rate of conversion is altered. |
Metabolic Pathway of Esmolol
Esmolol's rapid metabolism is a key feature of its pharmacokinetic profile. It is primarily hydrolyzed by esterases found in the cytosol of red blood cells to an inactive acid metabolite and methanol.[1][2] This process is not dependent on hepatic or renal function for the initial breakdown of the drug.
The Impact of Deuteration on Esmolol's Pharmacokinetics
The substitution of hydrogen with deuterium at or near the ester group of Esmolol is predicted to slow down its metabolism due to the kinetic isotope effect. The carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of reaction for enzymatic processes that involve the cleavage of this bond.
Experimental Protocols
To empirically determine and compare the pharmacokinetic profiles of Esmolol and its deuterated analog, the following experimental protocol is proposed:
In Vitro Metabolism Study
Objective: To compare the rate of hydrolysis of Esmolol and its deuterated analog in human whole blood.
Methodology:
-
Synthesize a deuterated version of Esmolol, with deuterium atoms strategically placed at or near the ester linkage.
-
Prepare solutions of Esmolol and the deuterated analog of known concentrations.
-
Incubate each compound separately with fresh human whole blood at 37°C.
-
Collect samples at various time points (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
Immediately quench the enzymatic reaction in the collected samples.
-
Extract the remaining parent drug from the blood samples.
-
Quantify the concentration of the parent drug in each sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the rate of disappearance and the in vitro half-life for both compounds.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
Objective: To compare the in vivo pharmacokinetic profiles of Esmolol and its deuterated analog.
Methodology:
-
Administer a single intravenous (IV) bolus dose of either Esmolol or its deuterated analog to two separate groups of rats.
-
Collect serial blood samples from each animal at predetermined time points (e.g., 2, 5, 10, 20, 40, 60, 90, 120 minutes) post-administration.
-
Process the blood samples to obtain plasma.
-
Extract the parent drug from the plasma samples.
-
Quantify the plasma concentrations of Esmolol and its deuterated analog using a validated LC-MS method.
-
Perform non-compartmental or compartmental pharmacokinetic analysis on the plasma concentration-time data to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for both compounds.
-
Statistically compare the pharmacokinetic parameters between the two groups.
Conclusion
The strategic deuteration of Esmolol is a promising approach to modulate its pharmacokinetic profile. Based on the principles of the kinetic isotope effect, a deuterated analog of Esmolol is expected to exhibit a slower rate of metabolism, leading to a longer half-life and reduced clearance compared to the parent compound. While direct comparative experimental data is not yet publicly available, the theoretical basis for these changes is strong. The outlined experimental protocols provide a framework for future studies to quantify these differences and to explore the potential clinical implications of a longer-acting, yet still rapidly titratable, Esmolol analog. Such a compound could offer advantages in clinical settings where a slightly longer duration of beta-blockade is desirable without sacrificing the safety margin afforded by rapid elimination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

